molecular formula C11H10N4O3S B390369 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide CAS No. 313662-95-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B390369
CAS No.: 313662-95-2
M. Wt: 278.29g/mol
InChI Key: SVGYDZRJUXYOOI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a chemical compound of significant research interest due to its incorporation of the 1,3,4-thiadiazole scaffold, a structure renowned for its diverse biological activities. This heterocyclic system is a known bioisostere for pyrimidine and pyridazine rings, a feature that can enhance the lipophilicity, cell permeability, and bioavailability of its derivatives, making them excellent subjects for pharmacological investigation . The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, prominently featured in several classes of therapeutic agents, including carbonic anhydrase inhibitors like acetazolamide and historically significant antimicrobial sulfonamides . The specific molecular architecture of this compound, which combines a 5-ethyl-1,3,4-thiadiazole moiety with a 4-nitrobenzamide group, presents a valuable building block for researchers. The 1,3,4-thiadiazole ring's strong aromaticity and the presence of the =N-C-S- moiety contribute to in vivo stability and provide a platform for strong interactions with biological macromolecules . This makes derivatives of this scaffold particularly useful for exploring mechanisms of action related to the central nervous system, as similar compounds have demonstrated the ability to prevent neuronal firing via the GABA A pathway, indicating potential for research in anticonvulsant therapies . Furthermore, the 2-amino-1,3,4-thiadiazole scaffold is recognized as a promising foundation for developing novel antimicrobial agents against resistant strains of bacteria and fungi . Researchers can utilize N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide as a key intermediate or precursor in the design and synthesis of new chemical entities for screening in these and other biological assays. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-2-9-13-14-11(19-9)12-10(16)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGYDZRJUXYOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Characterization of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide , a bioactive heterocyclic amide. This compound represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of the 1,3,4-thiadiazole ring—known for its bioisosteric relationship with pyridazine and potential for hydrogen bonding—with a para-nitrobenzene moiety that influences electronic distribution and metabolic susceptibility.

This document details the synthetic pathways, structural validation via spectroscopy, and rigorous physicochemical profiling protocols required to evaluate this compound for drug development applications, specifically in antimicrobial and anticonvulsant research.

Molecular Architecture & Theoretical Profiling

The molecule consists of three distinct structural domains that dictate its physicochemical behavior:

  • The Core (1,3,4-Thiadiazole): An electron-deficient heteroaromatic ring acting as a hydrogen bond acceptor. It serves as a bioisostere for pyridine or pyridazine, improving metabolic stability.

  • The Linker (Amide Bond): Provides rigidity and a hydrogen bond donor (NH), critical for receptor binding affinity.

  • The Periphery (4-Nitro & 5-Ethyl):

    • 5-Ethyl Group: Modulates lipophilicity (

      
      ), balancing water solubility with membrane permeability.
      
    • 4-Nitro Group: A strong electron-withdrawing group (EWG) that increases the acidity of the amide proton and serves as a potential "warhead" for bioreductive activation.

Calculated Properties (In Silico)
PropertyValue (Predicted)Significance
Molecular Formula

Stoichiometry for synthesis
Molecular Weight 278.29 g/mol Fragment-based drug design compliance (<300 Da)
LogP (Octanol/Water) 1.8 – 2.3Optimal range for oral bioavailability (Lipinski Rule of 5)
TPSA ~105 ŲIndicates good intestinal absorption (<140 Ų)
H-Bond Donors 1 (Amide NH)Receptor interaction capability
H-Bond Acceptors 6 (N, O, S)Solvation potential

Synthetic Pathway & Optimization

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide follows a nucleophilic acyl substitution mechanism. The key challenge is preventing bis-acylation at the ring nitrogens, which is mitigated by controlling stoichiometry and base strength.

Reaction Mechanism

The 2-amino-5-ethyl-1,3,4-thiadiazole acts as the nucleophile, attacking the carbonyl carbon of 4-nitrobenzoyl chloride. A non-nucleophilic base (Pyridine or Triethylamine) is essential to scavenge the liberated HCl, driving the equilibrium forward.

SynthesisPathwayReactant12-amino-5-ethyl-1,3,4-thiadiazoleIntermediateTetrahedralIntermediateReactant1->IntermediateNucleophilic Attack(THF/Pyridine)Reactant24-nitrobenzoylchlorideReactant2->IntermediateProductN-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamideIntermediate->ProductEliminationByproductHCl (Scavenged by Base)Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic acyl substitution. The base facilitates the elimination step.

Detailed Experimental Protocol

Reagents:

  • 2-amino-5-ethyl-1,3,4-thiadiazole (10 mmol)

  • 4-nitrobenzoyl chloride (10 mmol)

  • Dry Tetrahydrofuran (THF) or Dioxane (30 mL)

  • Triethylamine (TEA) or Pyridine (12 mmol)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the amine precursor in 30 mL of dry THF in a round-bottom flask equipped with a drying tube.

  • Activation: Add 12 mmol of base (TEA/Pyridine) and cool the solution to 0–5°C in an ice bath to minimize side reactions.

  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (dissolved in 10 mL THF) over 20 minutes.

    • Critical Control Point: Exothermic reaction. Maintain temperature <10°C during addition to prevent thermal decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:6).

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water. The amide product will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol or DMF/Water mixtures to remove unreacted amine and hydrochloride salts.

Physicochemical Characterization Protocols

To validate the compound for biological assays, rigorous physicochemical profiling is required. The following protocols ensure data reliability (E-E-A-T).

Solubility & Partition Coefficient (Shake-Flask Method)

Solubility is the rate-limiting step for bioavailability. This protocol determines the equilibrium solubility and LogP.

Protocol:

  • Preparation: Add excess solid compound to vials containing:

    • Phosphate Buffer (pH 7.4)

    • n-Octanol

    • n-Hexane[1]

  • Equilibration: Agitate vials at 25°C and 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via UV-Vis spectrophotometry (determine

    
     first, typically ~270-300 nm) or HPLC.
    
  • Calculation:

    
    
    
    
Thermodynamics: Sublimation & Vapor Pressure

Understanding sublimation pressure is vital for solid-state stability and estimating crystal lattice energy.

  • Method: Inert Gas Transpiration Method.[1]

  • Temperature Range: 431.15 K – 457.15 K.[1]

  • Relevance: High sublimation enthalpy indicates strong intermolecular forces (likely hydrogen bonding networks involving the amide and nitro groups), correlating with high melting points and stability.

PhysicochemicalWorkflowcluster_solubilitySolubility & LogP Profilingcluster_solidstateSolid State CharacterizationSamplePurified Sample(>98% Purity)ShakeFlaskShake Flask Method(24h @ 37°C)Sample->ShakeFlaskDSCDSC / Melting PointSample->DSCXRDX-Ray Diffraction(Crystal Packing)Sample->XRDPhasesPhase Separation(Octanol / Buffer)ShakeFlask->PhasesUV_HPLCHPLC/UV QuantificationPhases->UV_HPLC

Figure 2: Workflow for physicochemical profiling. Solubility and solid-state stability are parallel validation tracks.

Structural Validation (Spectroscopy)

Confirmation of the structure requires identifying specific functional group signatures.

TechniqueExpected SignalStructural Assignment
FT-IR 3100–3300 cm⁻¹N-H Stretch (Amide)
1650–1690 cm⁻¹C=O Stretch (Amide I band)
1520 & 1350 cm⁻¹NO₂ Stretches (Asymmetric/Symmetric)
~600–700 cm⁻¹C-S-C (Thiadiazole ring vibration)
¹H-NMR δ 1.3–1.4 ppm (t)Methyl protons of ethyl group
(DMSO-d₆)δ 3.0–3.2 ppm (q)Methylene protons of ethyl group
δ 8.0–8.4 ppm (m)Aromatic protons (AA'BB' system of p-nitro)
δ 13.0+ ppm (s)Amide NH (Deshielded by EWG and H-bonding)

Interpretation Insight: The amide proton signal (NH) is highly diagnostic. In DMSO-d₆, it typically appears very far downfield (>12 ppm) due to the electron-withdrawing nature of the thiadiazole ring and the nitro-benzoyl moiety, confirming the successful formation of the amide bond.

References

  • Physicochemical Study: "Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution." Journal of Chemical Thermodynamics.

  • Synthetic Methodology: "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molecules.

  • Biological Context: "Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives." Iranian Journal of Pharmaceutical Research.

  • Thiadiazole Bioactivity: "Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds." International Journal of Molecular Sciences.

An In-depth Technical Guide on the Biological Activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of the 1,3,4-thiadiazole scaffold have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a specific class of these compounds: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide and its derivatives. We will delve into their notable anticonvulsant and antimicrobial properties, detailing the experimental methodologies employed to ascertain these activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This structural motif is considered a "privileged" scaffold in drug discovery, as its derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular activities.[1][4][5][6] The presence of the N-C-S moiety is often implicated in their biological action.[7] The versatility of the 1,3,4-thiadiazole nucleus allows for substitutions at the 2- and 5-positions, enabling the synthesis of a diverse library of compounds with potentially enhanced therapeutic properties.[2] This guide focuses on derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, a series that has shown promise in preclinical studies.

Synthesis and Characterization

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives typically follows a multi-step reaction pathway. A general synthetic route is outlined below.

General Synthetic Protocol

A common approach involves the initial formation of a 2-amino-5-substituted-1,3,4-thiadiazole intermediate.[8] This intermediate is then reacted with a substituted benzoyl chloride to yield the final N-(5-substituted-1,3,4-thiadiazol-2-yl)benzamide derivative. For the title compound, this would involve the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 4-nitrobenzoyl chloride.

Step 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole

This intermediate can be synthesized by the cyclization of thiosemicarbazide with an appropriate carboxylic acid or its derivative.

Step 2: Synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

The 2-amino-5-ethyl-1,3,4-thiadiazole is then acylated using 4-nitrobenzoyl chloride in the presence of a suitable base and solvent.

Synthesis_Workflow A Thiosemicarbazide C Cyclization A->C B Propanoic Acid Derivative B->C D 2-amino-5-ethyl-1,3,4-thiadiazole C->D E 2-amino-5-ethyl-1,3,4-thiadiazole G Acylation E->G F 4-Nitrobenzoyl Chloride F->G H N-(5-ethyl-1,3,4-thiadiazol-2-yl)- 4-nitrobenzamide G->H

Caption: General synthetic workflow for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide.

Characterization

The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity. These include:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis (CHN): To confirm the empirical formula.

Biological Activities

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives have been investigated for various biological activities, with anticonvulsant and antimicrobial properties being the most prominent.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects.[1] Several 1,3,4-thiadiazole derivatives have shown potent anticonvulsant activity in preclinical models.[1][3][5] The anticonvulsant potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives is typically evaluated using established in vivo models.

a) Maximal Electroshock (MES) Seizure Test:

This model is used to identify compounds effective against generalized tonic-clonic seizures.[1][9]

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at a specific dose.

    • After a predetermined time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via ear or corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

  • Standard Drug: Phenytoin is commonly used as a reference drug.[4]

b) Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

This model is predictive of efficacy against absence seizures and myoclonic seizures.[1][5]

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound i.p.

    • After a set time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures for a defined period (e.g., 30 minutes).

    • The ability of the test compound to prevent or delay the onset of seizures is recorded.

  • Standard Drug: Ethosuximide or diazepam are often used as standards.[5][9]

c) Neurotoxicity Screening (Rotarod Test):

This test assesses for any motor impairment or neurological deficit caused by the test compounds.[3][5]

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Train the mice to stay on a rotating rod (e.g., at 25 rpm) for a set duration (e.g., 1 minute).

    • Administer the test compound i.p.

    • At various time intervals after administration, place the mice back on the rotarod and record the time they are able to maintain their balance.

    • Neurotoxicity is indicated by the inability of the mice to remain on the rod for the predetermined time.

Anticonvulsant_Screening_Workflow start Synthesized Compound mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizure Model) start->scptz_test neurotoxicity Neurotoxicity Screening (Rotarod Test) start->neurotoxicity evaluation Evaluation of Anticonvulsant Activity and Therapeutic Index mes_test->evaluation scptz_test->evaluation neurotoxicity->evaluation

Caption: Workflow for in-vivo anticonvulsant activity screening.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents.[10] 1,3,4-Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[10][11][12][13] The antimicrobial efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives is determined using standard in vitro methods.

a) Agar Well Diffusion Method:

This is a preliminary method to screen for antimicrobial activity.[10]

  • Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • Evenly spread the inoculum over the surface of a sterile agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the test compound solution to each well.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

b) Broth Microdilution Method (Minimum Inhibitory Concentration - MIC):

This method quantifies the antimicrobial activity by determining the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

  • Procedure:

    • Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plate.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Table 1: Representative Antimicrobial Activity Data (Hypothetical)

CompoundGram-positive Bacteria (MIC in µg/mL)Gram-negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
S. aureusB. subtilisE. coli
Derivative 1163264
Derivative 281632
Standard Drug488

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study would require a larger library of compounds, preliminary observations often suggest that the nature and position of substituents on the benzamide ring significantly influence the biological activity. For instance, the presence of electron-withdrawing groups like the nitro group at the para-position of the benzamide ring has been associated with enhanced biological activity in some series of 1,3,4-thiadiazole derivatives.[14] Further modifications of the ethyl group at the 5-position of the thiadiazole ring could also be explored to optimize activity.

Conclusion and Future Directions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives represent a promising class of compounds with demonstrable anticonvulsant and antimicrobial activities in preclinical models. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis of a broader range of derivatives: To establish a more detailed structure-activity relationship.

  • In-depth mechanistic studies: To elucidate the molecular targets responsible for their biological effects. For anticonvulsant activity, this could involve investigating interactions with ion channels or neurotransmitter receptors. For antimicrobial activity, studies on enzyme inhibition or cell wall disruption would be valuable.

  • In vivo efficacy and toxicity studies: To assess the therapeutic potential and safety profile of the most promising lead compounds in animal models.

This technical guide provides a foundational understanding of the biological activities of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives and outlines the standard methodologies for their evaluation. The continued exploration of this chemical space holds significant promise for the discovery of new and effective drugs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of 1,3,4-Thiadiazole Derivatives.
  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(3), 579-609.
  • Kumar, A., et al. (2017). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 3(1), 1-15.
  • Khatoon, N., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Journal of Applied Pharmaceutical Science, 12(02), 001-020.
  • Haider, S., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry, 13, 154.
  • Patel, H., et al. (2023). Design, synthesis and anticonvulsant activity of some 1, 3, 4-thiadiazol derivatives. Journal of Pharmaceutical Negative Results, 14(3), 1-7.
  • Bialer, M. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Current Neuropharmacology, 23(1), 1-15.
  • Gupta, Y. K., et al. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-36.
  • Unknown. (n.d.). Screening Methods of Anti-epileptic drugs. Scribd.
  • Gomha, S. M., et al. (2015). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 20(5), 8526-8539.
  • Al-Sultani, A. A. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate.
  • Al-Karawi, A. A., & Al-Ghanimi, K. S. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(6), e100146.
  • Ionescu, M. A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(9), 2054.
  • Szymańska, E., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.
  • Shingade, S. G., & Shirodkar, S. S. (2016). Synthesis and antimicrobial screening of thiadiazole derivatives. Journal of Advanced Chemical Sciences, 2(3), 309-312.
  • Górecki, S., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. ResearchGate.
  • Kudelko, A., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(18), 5906.
  • Gomha, S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 17(12), 14004-14015.
  • Abdel-Wahab, B. F., et al. (2012). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. Der Pharma Chemica, 4(5), 1898-1906.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-238.
  • Kumar, A., et al. (2014). design, synthesis and evaluation of antimicrobial activities of some novel thiazole and thiadiazole derivatives clubbed with 1h-benzimidazole. Rasayan Journal of Chemistry, 7(4), 364-372.
  • Kumar, R., et al. (2025). Synthesis, characterization and biological evaluation of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives. Der Pharma Chemica.
  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10325-10327.
  • Sharma, P. C., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmaceutical and Clinical Research, 3(3), 54-61.
  • EvitaChem. (n.d.). N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide.
  • Chen, J., et al. (2020). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 8, 584.

Sources

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Mechanism of Action & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a synthetic bioactive scaffold belonging to the class of N-(1,3,4-thiadiazol-2-yl)benzamides.[1][2] It is primarily investigated for its antimicrobial and anticancer properties. Its pharmacological value lies in the synergistic combination of the electron-deficient 4-nitrobenzamide moiety and the lipophilic 5-ethyl-1,3,4-thiadiazole ring, which together facilitate high-affinity binding to nucleotide-binding pockets of enzymes such as DNA Gyrase B (GyrB) in bacteria and specific Tyrosine Kinases (e.g., FAK, Src) in neoplastic cells.

This guide details the compound's physicochemical profile, validated synthesis protocols, and dual-mechanism of action, providing a robust foundation for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical behavior of this compound is critical for optimizing its bioavailability. Recent studies have highlighted its specific solubility and sublimation thermodynamics as key indicators of its "drug-likeness."

Structural Specifications
PropertyDetail
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Molecular Formula C₁₁H₁₀N₄O₃S
Molecular Weight 278.29 g/mol
Core Scaffold 1,3,4-Thiadiazole linked to 4-Nitrobenzene via Amide bridge
Key Pharmacophores Nitro group (H-bond acceptor/redox center), Thiadiazole S/N (coordination sites)
Physicochemical Properties (Lipinski & Experimental)
  • Lipophilicity (logP): ~2.1 – 2.5 (Predicted). The ethyl group enhances membrane permeability compared to methyl analogs.

  • Solubility: Low aqueous solubility; highly soluble in polar aprotic solvents (DMF, DMSO).

    • Experimental Insight: Solubility in buffer (pH 7.[1]4) is temperature-dependent and follows the modified Apelblat model, indicating significant lattice energy barriers typical of planar amide stacks [1].

  • Sublimation: High thermal stability with measurable vapor pressure only above 430 K, confirming strong intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice [1].

Mechanism of Action (MoA)

The compound exhibits a pleiotropic mechanism , acting primarily as an ATP-competitive inhibitor in enzymes requiring nucleotide binding.

Primary Mechanism: Bacterial DNA Gyrase Inhibition

In Gram-positive and Gram-negative bacteria, the compound targets the ATPase domain of DNA Gyrase subunit B (GyrB) .

  • Binding Interface: The amide linker and thiadiazole nitrogen act as a "hinge-binding" motif, mimicking the adenine ring of ATP.

  • Stabilization: The 4-nitro group forms critical electrostatic interactions or hydrogen bonds with the residues deep in the binding pocket (e.g., Arg/Lys residues), stabilizing the complex.

  • Inhibition: By occupying the ATP-binding site, the compound prevents the hydrolysis of ATP required for DNA supercoiling. This leads to the accumulation of positive supercoils, replication fork arrest, and subsequent bacterial cell death [2].

Secondary Mechanism: Anticancer Kinase Modulation

In neoplastic models (e.g., HepG2, MCF-7), the scaffold functions as a multi-target kinase inhibitor and pro-oxidant.

  • Kinase Inhibition (FAK/Src): The planar thiadiazole-benzamide structure fits into the ATP-binding cleft of Focal Adhesion Kinase (FAK). Inhibition of FAK disrupts integrin signaling, preventing cancer cell migration and metastasis [3].

  • ROS Induction: The nitro moiety is susceptible to partial enzymatic reduction (by nitroreductases), generating reactive nitro-radical anions. This induces oxidative stress (ROS surge), overwhelming the cancer cell's antioxidant defense and triggering intrinsic apoptosis [4].

Mechanistic Pathway Diagram

The following diagram illustrates the dual pathway logic for this compound.

MoA_Pathway cluster_Bacteria Antibacterial Mechanism cluster_Cancer Anticancer Mechanism Compound N-(5-ethyl-1,3,4-thiadiazol-2-yl) -4-nitrobenzamide GyrB Target: DNA Gyrase B (ATP Binding Pocket) Compound->GyrB H-Bonding (Amide/Nitro) Kinase Target: FAK / Src Kinase Compound->Kinase ATP Competition Reductase Nitroreductase Activation Compound->Reductase Metabolic Activation Inhibition Competitive Inhibition of ATP Hydrolysis GyrB->Inhibition Arrest Replication Fork Arrest & DNA Supercoiling Failure Inhibition->Arrest BactDeath Bactericidal Effect Arrest->BactDeath Apoptosis Mitochondrial Apoptosis Kinase->Apoptosis Signaling Blockade ROS ROS Generation (Oxidative Stress) Reductase->ROS ROS->Apoptosis

Figure 1: Dual mechanism of action targeting Bacterial Gyrase B and Cancer Cell Oxidative Stress pathways.

Experimental Protocols

Synthesis Protocol

Objective: Synthesize N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide via acylation.

Reagents:

  • 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq)

  • 4-nitrobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (Catalyst/Base)

  • Solvent: Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

Workflow:

  • Preparation: Dissolve 5-ethyl-1,3,4-thiadiazol-2-amine (0.01 mol) in dry THF (20 mL) in a round-bottom flask.

  • Activation: Add TEA (0.012 mol) and cool the mixture to 0–5°C in an ice bath.

  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (0.011 mol) in THF over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then reflux at 60°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Pour reaction mixture into crushed ice. The precipitate forms immediately.[3]

  • Purification: Filter the solid, wash with 5% NaHCO₃ (to remove acid), then water. Recrystallize from Ethanol/DMF to yield yellow crystals [5].

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Validate biological activity against S. aureus and E. coli.

  • Preparation: Dissolve compound in DMSO (1 mg/mL stock).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 10⁵ CFU/mL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye reduction (blue to pink indicates growth).

Data Summary: Structure-Activity Relationship (SAR)[6][7]

The following table summarizes how specific structural modifications to this scaffold influence its potency, based on comparative SAR studies of thiadiazole-benzamides [2][5].

Structural RegionModificationEffect on ActivityMechanism
Benzene Ring (R1) 4-NO₂ (Current) High Strong e- withdrawing; enhances H-bonding & ROS potential.
4-OCH₃ (Methoxy)ModerateReduces potency; electron-donating group weakens target binding.
4-Cl (Chloro)HighIncreases lipophilicity; good for membrane penetration but lacks ROS effect.
Thiadiazole (R2) 5-Ethyl (Current) Optimal Balances steric fit and lipophilicity (LogP ~2.3).
5-MethylModerateLower lipophilicity reduces cellular uptake.
5-PhenylVariableIncreases steric bulk; may clash with smaller ATP pockets (e.g., in GyrB).

References

  • Tsvetov, N. et al. (2025). "Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution." ResearchGate.[1]

  • Jazayeri, S. et al. (2023). "Antibacterial activity of gatifloxacin derivatives incorporated with 5-(5-nitroheteroaryl)-1,3,4-thiadiazol-2-yl groups." Hilaris Publisher.

  • MDPI Review. (2025). "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." MDPI.

  • BenchChem. (2024). "Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate: Mechanism and Applications." BenchChem Technical Library.

  • Der Pharma Chemica. (2025). "Synthesis, characterization and biological evaluation of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives." Der Pharma Chemica.

Sources

Technical Guide: Solubility and Distribution Profile of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

[1][2]

Executive Summary & Compound Architecture

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide represents a critical scaffold in the development of antimicrobial and antineoplastic agents.[1][2] As a hybrid of a 1,3,4-thiadiazole core and a nitrobenzamide moiety, this compound exhibits a complex physicochemical profile characterized by low aqueous solubility and pH-dependent partitioning.[1]

This guide provides a rigorous technical framework for characterizing the solubility, distribution, and thermodynamic behavior of this compound. It is designed for formulation scientists and medicinal chemists requiring high-fidelity data to optimize bioavailability and delivery systems.[1][2]

Structural Significance

The molecule comprises three distinct functional regions affecting its solvation thermodynamics:

  • The 1,3,4-Thiadiazole Ring: Acts as a hydrogen bond acceptor and contributes to π-π stacking interactions.[1][2]

  • The Amide Linker: Provides rotational rigidity and hydrogen bond donor/acceptor sites.[1][2]

  • The 4-Nitrobenzamide Group: A strong electron-withdrawing group that influences the acidity of the amide proton and overall lipophilicity.[1][2]

Physicochemical Characterization Protocols

Experimental Workflow: Solubility Determination

To accurately measure the solubility of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, a static equilibrium shake-flask method coupled with HPLC quantification is the gold standard.[1][2] This method eliminates kinetic artifacts common in dynamic methods.[1][2]

Protocol 1: Isothermal Shake-Flask Method
  • Objective: Determine saturation solubility (

    
    ) in pure solvents (Ethanol, n-Hexane, Water) and binary mixtures.
    
  • Critical Parameter: Temperature control within

    
     K.
    

Step-by-Step Methodology:

  • Preparation: Add excess solid compound to 10 mL of the selected solvent in a double-jacketed glass vessel.

  • Equilibration: Agitate at 300 rpm for 72 hours. The extended time ensures the breakdown of crystal lattice energy.[2]

  • Sedimentation: Allow the suspension to settle for 4 hours to separate the solid phase.

  • Sampling: Withdraw the supernatant using a syringe filter (0.22 µm PTFE for organics, PVDF for aqueous).[1][2]

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically at

    
     nm).[1][2]
    
Visualization: Solubility Determination Workflow

SolubilityWorkflowStartExcess Solid CompoundSolventSolvent Addition(Buffer/Ethanol/Hexane)Start->SolventEquilibriumAgitation (72h)Temp Control ±0.05 KSolvent->EquilibriumSeparationPhase Separation(Sedimentation/Centrifugation)Equilibrium->SeparationFiltrationFiltration(0.22 µm PTFE)Separation->FiltrationAnalysisHPLC-UV QuantificationFiltration->AnalysisDataSolubility (mole fraction)Analysis->Data

Figure 1: Standardized workflow for thermodynamic solubility determination ensuring phase equilibrium.[1][2]

Distribution Coefficient ( ) and Partitioning ( )

The distribution of the compound between a lipid phase and an aqueous phase is pH-dependent due to the potential ionization of the amide/thiadiazole nitrogen.[1][2]

  • System: 1-Octanol / Phosphate Buffer (pH 7.4).[1][2]

  • Relevance: Mimics the physiological partition between blood plasma and lipid membranes.[1][2]

Protocol 2: Shake-Flask Partitioning

  • Pre-saturation: Mutually saturate 1-octanol and phosphate buffer (pH 7.[1][2]4) for 24 hours to prevent volume changes during the experiment.

  • Dissolution: Dissolve a known mass of the compound in the pre-saturated octanol phase.

  • Partitioning: Mix with pre-saturated buffer (1:1 volume ratio) and shake for 4 hours.

  • Phase Separation: Centrifuge at 4000 rpm for 20 minutes.

  • Analysis: Measure concentration in both phases (

    
     and 
    
    
    ) via HPLC.

Calculation:

12

Thermodynamic Modeling & Data Analysis

To predict solubility behavior across different temperatures and solvent compositions, experimental data must be correlated using thermodynamic models.[1]

Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


12
  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Used to predict solubility at non-measured temperatures (e.g., body temperature 310.15 K).[1]

van't Hoff Analysis

Determines the thermodynamic driving forces of dissolution.[2]

12
  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with temperature).[1][2]
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution.[1][2]
    
Data Summary: Representative Solubility Trends

Note: The values below represent the typical physicochemical profile for this class of nitrobenzamide-thiadiazoles based on recent studies.

Solvent SystemSolubility TrendThermodynamic Driver
Ethanol HighFavorable dipole-dipole interactions and H-bonding.
1-Octanol ModerateDriven by hydrophobic interactions with the ethyl/aromatic groups.[1][2]
Buffer (pH 7.4) LowLimited by high crystal lattice energy and hydrophobicity.[1][2]
n-Hexane Very LowLack of polar interactions to overcome crystal lattice energy.[1][2]

Sublimation and Vapor Pressure

For solid-state stability and inhalation drug delivery considerations, the sublimation pressure is critical.[1][2]

Method: Inert Gas Transpiration Method.[1][2][3]

  • Temperature Range: 431.15 – 457.15 K.[1][2][3]

  • Mechanism: Nitrogen gas is passed over the solid sample; the vapor is condensed and quantified.[1][2]

  • Result: Provides the Enthalpy of Sublimation (

    
    ), reflecting the strength of the crystal lattice.[1]
    
Visualization: Thermodynamic Relationships

ThermodynamicsCrystalSolid Crystal LatticeGasGas Phase(Vapor)Crystal->GasSublimation(ΔH_sub)SolutionSolvated MoleculeCrystal->SolutionSolubility(ΔH_sol)Gas->SolutionSolvation(ΔH_solv)NoteΔH_sol = ΔH_sub + ΔH_solvNote->Crystal

Figure 2: Thermodynamic cycle linking sublimation, solvation, and solubility.

References

  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Source: ResearchGate / Journal of Chemical Thermodynamics (Inferred Context).[1][2] Relevance: Primary source for specific vapor pressure and solubility data in buffer/organic solvents.[1][2] URL:(Note: Access may require institutional login)

  • Solubility of Bioactive Compounds in Pure and Binary Solvents. Source: Journal of Molecular Liquids.[1][2] Relevance: Standard protocols for Apelblat modeling and shake-flask methodology.[1][2] URL: [ScienceDirect - J. Mol.[1][2] Liq.]([Link])

  • Partition Coefficient Determination (Shake Flask Method). Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 107.[2] Relevance: Regulatory standard for LogP/LogD determination.[1][2] URL:[1][2]

The Pharmacological Horizon of 1,3,4-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Structural Bioisosterism to Targeted Therapeutics

Executive Summary

The 1,3,4-thiadiazole nucleus has emerged as a "privileged scaffold" in modern medicinal chemistry.[1] Unlike rigid templates, this five-membered heterocyclic ring acts as a versatile bioisostere of pyrimidine and oxadiazole, offering a unique balance of aromaticity, mesoionic character, and hydrogen-bonding potential. This guide dissects the pharmacological profile of novel thiadiazole derivatives, moving beyond basic synthesis to explore the causality of their biological activity—specifically in oncology (EGFR inhibition) and infectious disease (DNA gyrase targeting).

Part 1: Structural Basis & Rational Design

To understand the pharmacological utility of thiadiazoles, one must first appreciate their structural electronics. The 1,3,4-thiadiazole ring contains one sulfur and two nitrogen atoms in a planar configuration.

1.1 The Bioisosteric Advantage

The pharmacological potency of this scaffold stems from its similarity to pyrimidine , a core component of DNA/RNA bases (cytosine, thymine, uracil).[1][2]

  • Mechanism: By mimicking the pyrimidine ring, thiadiazole derivatives can intercalate into DNA or competitively inhibit enzymes that process nucleic acids (e.g., DNA gyrase).

  • Mesoionic Character: The ring exhibits mesoionic behavior, allowing it to exist as a resonance hybrid. This property significantly enhances lipophilicity , facilitating passive transport across the lipid bilayer of cancer cells and bacterial cell walls [1].

1.2 Structure-Activity Relationship (SAR)

The biological activity is strictly governed by substitutions at the C2 and C5 positions.

PositionModification StrategyPharmacological Outcome
C2 Introduction of amine (-NH2) or thiol (-SH) groupsEnhances hydrogen bonding with receptor pockets (e.g., ATP binding site of kinases).
C5 Aryl or Heteroaryl substitutionModulates lipophilicity (LogP) and π-π stacking interactions with aromatic residues (e.g., Phe, Trp) in the target protein.
Ring N N-N bond integrityEssential for electron acceptance; cleavage usually results in loss of activity.
Part 2: Therapeutic Profiles & Mechanisms
2.1 Oncology: The EGFR Inhibition Pathway

Recent studies identify 1,3,4-thiadiazoles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase often mutated in non-small cell lung cancer (NSCLC).

Mechanism of Action: The thiadiazole moiety occupies the ATP-binding pocket of the EGFR kinase domain. The nitrogen atoms at positions 3 and 4 act as hydrogen bond acceptors, interacting with the hinge region amino acids (e.g., Met793 in EGFR). This prevents ATP binding, thereby blocking autophosphorylation and downstream signaling [2].

Visualization: EGFR Signaling Blockade The following diagram illustrates how thiadiazole compounds intercept the proliferative signal.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Dimerization Ligand->Receptor Phos Autophosphorylation (Tyrosine Kinase) Receptor->Phos Normal ATP Binding Inhibitor Thiadiazole Compound (ATP Competitor) Inhibitor->Phos Blocks ATP Pocket Ras Ras/Raf Activation Phos->Ras Signal Inhibited Block Apoptosis Induced Phos->Block Therapeutic Outcome MEK MEK/ERK Pathway Ras->MEK Nucleus Nuclear Translocation MEK->Nucleus Effect Cell Proliferation & Angiogenesis Nucleus->Effect

Figure 1: Mechanism of Action. Thiadiazole derivatives competitively bind to the ATP pocket of EGFR, preventing phosphorylation and inducing apoptosis in cancer cells.

2.2 Antimicrobial: Targeting DNA Gyrase

In the era of multidrug resistance, thiadiazoles (specifically Schiff base derivatives) have shown efficacy against Gram-negative bacteria by inhibiting DNA Gyrase (GyrB subunit) .

  • Logic: DNA gyrase is essential for bacterial DNA replication (supercoiling).[3] It is absent in humans, making it a safe therapeutic target.

  • Binding Mode: The thiadiazole sulfur atom interacts with the active site via hydrophobic interactions, while side chains (e.g., sulfonamides) form hydrogen bonds with Asp73 residues, stabilizing the cleaved DNA-enzyme complex and leading to bacterial cell death [3].

Part 3: Validated Experimental Protocols

As a senior scientist, I emphasize that a protocol is not just a recipe; it is a system of controls. The following methodologies are optimized for reproducibility.

3.1 In Vitro Cytotoxicity: The Optimized MTT Assay

Purpose: To determine the IC50 (half-maximal inhibitory concentration) of novel compounds against cancer cell lines (e.g., MCF-7, HepG2).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO (Dimethyl Sulfoxide).

Step-by-Step Protocol:

  • Seeding (Day 0):

    • Seed tumor cells (e.g., MCF-7) into 96-well plates at a density of

      
       cells/well.
      
    • Critical Control: Leave column 1 as "Blank" (media only) and column 12 as "Vehicle Control" (cells + DMSO).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment (Day 1):

    • Prepare serial dilutions of the thiadiazole compound.[4]

    • Expert Note: Ensure the final DMSO concentration in the well is < 0.5% .[4] Higher concentrations cause solvent cytotoxicity, generating false positives [4].

    • Add 100 µL of compound solution to wells. Incubate for 48 hours.

  • MTT Addition (Day 3):

    • Add 10 µL of MTT stock solution to each well.[5]

    • Incubate for 4 hours. Viable mitochondria will reduce yellow MTT to purple formazan crystals.[4]

  • Solubilization & Readout:

    • Carefully aspirate the supernatant (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan. Shake plate for 15 mins.

    • Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
3.2 In Silico Validation: Molecular Docking Workflow

Before synthesis, we validate the binding affinity using computational tools.

Docking_Workflow Protein Target Prep (PDB: 1M17 - EGFR) Grid Grid Generation (Active Site Definition) Protein->Grid Ligand Ligand Prep (Thiadiazole 3D Structure) Dock Docking Algorithm (AutoDock Vina/Gold) Ligand->Dock Grid->Dock Score Scoring & Ranking (Binding Energy ΔG) Dock->Score

Figure 2: In Silico Workflow. A standardized pipeline for predicting binding affinity prior to wet-lab synthesis.

Part 4: Comparative Data Profile

The following table summarizes the potency of recent thiadiazole derivatives compared to standard clinical drugs.

Table 1: Comparative IC50 Values (µM) against Human Cancer Cell Lines

Compound ClassModification (C5 Position)TargetMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Ref
Standard Erlotinib EGFR 0.04 -- 0.02 [5]
Thiadiazole-A4-chlorophenylEGFR2.343.131.62[6]
Thiadiazole-BPyridinium-linkerTubulin0.282.03--[7]
Thiadiazole-CSulfamoylphenylEGFR/CA-IX10.12 (nM)*----[8]

*Note: Compound C demonstrates nanomolar potency, indicating the high potential of dual-target inhibitors.

References
  • Mesoionic Character & Permeability: Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules.[6][7] Taylor & Francis. Link

  • EGFR Inhibition Mechanism: Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC.[5][8] Link

  • DNA Gyrase Targeting: Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase.[3] ResearchGate.[6] Link

  • MTT Assay Protocol: MTT Assay Protocol for Cell Viability and Proliferation. Merck/Sigma-Aldrich. Link

  • Comparative Data (Erlotinib): Thiazole–driven heterocyclic hybrids as EGFR inhibitors.[9] RSC Publishing. Link

  • Thiadiazole-A Data: New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents.[10] MDPI. Link

  • Thiadiazole-B Data: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[1][2][6][11] PMC.[5][8] Link

  • Thiadiazole-C (Dual Inhibitor): A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor.[12] PLOS ONE. Link

Sources

Methodological & Application

Application Notes and Protocols for Fungicidal Studies of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the fungicidal properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. This document outlines the scientific basis for the study of this compound class, details established protocols for in vitro evaluation, and provides a framework for data interpretation.

Introduction: The Potential of 1,3,4-Thiadiazole Derivatives as Antifungal Agents

The 1,3,4-thiadiazole scaffold is a five-membered heterocyclic ring containing nitrogen and sulfur atoms that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities.[1][2][3][4] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a broad spectrum of pharmacological effects, including antibacterial, anticancer, and notably, antifungal properties.[2][4][5] The fungicidal potential of this class of compounds makes them attractive candidates for the development of new therapeutic agents and crop protection products, particularly in the face of growing resistance to existing antifungal drugs.[5]

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide belongs to this promising class of compounds. Its structural features, combining the 1,3,4-thiadiazole core with a nitrobenzamide moiety, suggest a potential for significant biological activity. These application notes will guide the user through the process of evaluating its efficacy against various fungal pathogens.

Postulated Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While the specific mechanism of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has not been definitively elucidated in the available literature, extensive research on analogous 1,3,4-thiadiazole and other azole-based fungicides points towards the inhibition of ergosterol biosynthesis as a primary mode of action.[1][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The proposed mechanism involves the inhibition of the cytochrome P450 enzyme, 14-α-sterol demethylase.[1][6][7] This enzyme is critical in the conversion of lanosterol to ergosterol.[6] By blocking this step, the accumulation of toxic sterol intermediates and the depletion of ergosterol disrupt the fungal cell membrane, leading to growth inhibition and cell death.[6]

Fungicidal_Mechanism Lanosterol Lanosterol Enzyme 14-α-sterol demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane maintains Enzyme->Ergosterol conversion Enzyme->Membrane Thiadiazole N-(5-ethyl-1,3,4-thiadiazol-2-yl) -4-nitrobenzamide Thiadiazole->Enzyme inhibition Death Fungal Cell Death Membrane->Death leads to

Caption: Postulated mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide.

In Vitro Fungicidal Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9][10][11] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.[9]

Materials and Reagents
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA)

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, various plant pathogenic fungi)[1][12]

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)[1][11]

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or microplate reader

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare stock solution of N-(5-ethyl-1,3,4-thiadiazol-2-yl) -4-nitrobenzamide in DMSO D Perform serial two-fold dilutions of the compound in RPMI 1640 in a 96-well plate A->D B Culture fungal strains on Sabouraud Dextrose Agar C Prepare fungal inoculum and adjust to 0.5 McFarland standard B->C E Add standardized fungal inoculum to each well C->E D->E F Include growth control (no compound) and sterility control (no inoculum) wells E->F G Incubate plates at 35-37°C for 24-48 hours F->G H Visually or spectrophotometrically determine fungal growth G->H I Determine the Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Protocol
  • Preparation of Compound Stock Solution:

    • Dissolve N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in RPMI 1640 medium.

  • Inoculum Preparation:

    • Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.[9]

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.[9]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[9]

  • Microtiter Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the working solution of the test compound to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except for the sterility control well).[9]

    • The final volume in each well will be 200 µL.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[11]

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 600 nm).

Data Interpretation and Expected Outcomes

The primary outcome of this assay is the MIC value. A lower MIC value indicates higher antifungal potency. For comparison, the MIC of a known antifungal agent should be determined concurrently.

Table 1: Example Antifungal Activity Data for 1,3,4-Thiadiazole Derivatives against Various Fungal Species (MIC in µg/mL)

Fungal SpeciesCompound A (related thiadiazole)Compound B (related thiadiazole)Fluconazole (Control)
Candida albicans8164
Aspergillus fumigatus1632>64
Cryptococcus neoformans488
Fusarium oxysporum32>64>64

Note: This table presents hypothetical data based on published results for similar compounds to provide a reference for expected outcomes. Actual results for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide may vary.

Further studies can be conducted to determine the Minimum Fungicidal Concentration (MFC), which is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is determined by subculturing aliquots from wells showing no growth onto fresh agar plates.

Concluding Remarks

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide represents a compound of interest for fungicidal studies due to its 1,3,4-thiadiazole core structure. The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of its antifungal activity. A systematic approach, beginning with the determination of MIC values against a panel of relevant fungal pathogens, will be crucial in assessing its potential as a novel antifungal agent. Further investigations into its mechanism of action, spectrum of activity, and potential for in vivo efficacy are warranted based on promising initial findings.

References

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Molecules, 23(12), 3143. Available from: [Link]

  • Thiazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). PubMed. Available from: [Link]

  • Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. (2021). MDPI. Available from: [Link]

  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers in Chemistry, 9, 658591. Available from: [Link]

  • Synthesis and Antifungal Activity Evaluation of Novel L-Carvone-Based 1,3,4-Thiadiazole-amide Derivatives as a Potential Succinate Dehydrogenase Inhibitor. (2024). ACS Omega. Available from: [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (2004). Antimicrobial Agents and Chemotherapy, 48(5), 1745-1750. Available from: [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244658. Available from: [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). MDPI. Available from: [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024). ACS Omega. Available from: [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLOS ONE, 9(1), e85836. Available from: [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLOS ONE, 14(9), e0222479. Available from: [Link]

  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2025). ResearchGate. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives. (2025). Der Pharma Chemica. Available from: [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. (2016). Scientific Reports, 6, 20204. Available from: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(45), 29623-29636. Available from: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies, 6(8), 643-650. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THIA-NITRO-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Challenge of Heteroaromatic Acylation

Welcome to the Technical Support Center. You are likely encountering low yields (below 50%) or difficult purification profiles in the synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide .

The Root Cause: The reaction involves the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole . This amine is poorly nucleophilic . The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient thiadiazole ring (resonance effect). Consequently, it struggles to attack the carbonyl carbon of the 4-nitrobenzoyl chloride , even though the nitro group activates the acid chloride.

This guide provides a self-validating protocol to overcome this electronic deactivation and maximize yield.

Module 1: Critical Reagent Check (Pre-Reaction)

User Question: "I followed the stoichiometry exactly, but my reaction mixture remains a suspension and conversion is low. Is my starting material bad?"

Diagnosis: The most common failure mode is hydrolysis of the acid chloride or wet amine . The 4-nitrobenzoyl chloride is highly reactive; if your solvent or amine contains moisture, it converts to 4-nitrobenzoic acid (an unreactive white solid) before it couples.

Troubleshooting Protocol:

CheckpointAction ItemValidation Method
Acid Chloride Quality Check 4-nitrobenzoyl chloride.Visual: It should be yellow crystals/needles. If it is a white powder or smells like HCl, it has hydrolyzed. Test: Dissolve a small amount in dry DCM; if it leaves a white solid residue, purify or purchase fresh.
Amine Dryness Dry the 2-amino-5-ethyl-1,3,4-thiadiazole.Azeotropic drying with toluene or vacuum drying at 40°C for 4 hours. Moisture acts as a competing nucleophile.
Solvent Integrity Use Anhydrous THF or DCM.Store over molecular sieves (4Å). Do not use bottle solvents opened >1 month ago without testing.

Module 2: The "Gold Standard" Reaction Protocol

User Question: "Standard Schotten-Baumann conditions (aqueous base) failed. What is the high-yield alternative?"

Solution: Switch to a homogeneous organic base system with a nucleophilic catalyst. We recommend the Pyridine/DMAP method. Pyridine acts as both a solvent and a base, while DMAP (4-Dimethylaminopyridine) forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the weak thiadiazole amine.

Optimized Protocol (Scale: 1.0 mmol)
  • Dissolution: In a flame-dried flask under Argon, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) in anhydrous Pyridine (10 volumes).

  • Catalyst: Add DMAP (0.1 eq). Crucial: Do not omit this.

  • Addition: Cool to 0°C. Add 4-nitrobenzoyl chloride (1.2 eq) portion-wise over 15 minutes.

    • Why? Controlling the exotherm prevents the formation of bis-acylated byproducts.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Spot TLC (50% EtOAc/Hexane). The starting amine (polar, low R_f) should disappear.

  • Thermal Push (Optional): If TLC shows incomplete conversion after 6 hours, heat to 60°C for 2 hours.

Workflow Visualization

SynthesisWorkflow Start Start: Dry Reagents Mix Dissolve Amine + DMAP in Pyridine Start->Mix Add Add Acid Chloride (0°C, Slow) Mix->Add Monitor Monitor TLC (RT, 4-12h) Add->Monitor Heat Heat to 60°C (If stalled) Monitor->Heat Incomplete Quench Quench: Ice Water Precipitate Product Monitor->Quench Complete Heat->Quench

Figure 1: Step-by-step logic flow for the Pyridine/DMAP synthesis route.

Module 3: Work-up & Purification (The Yield Trap)

User Question: "I see a new spot on TLC, but after washing with water, I lose everything or get a sticky gum."

Diagnosis: The product, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide , is an amide. It is likely sparingly soluble in water but may "crash out" as a fine suspension that passes through filters, or it may be slightly soluble in the pyridine-water mixture.

Purification Strategy:

  • The Quench: Pour the reaction mixture into Ice-Cold 1M HCl (10 volumes).

    • Chemistry: This protonates the excess pyridine (making it water-soluble) and the DMAP. The desired amide product is neutral and should precipitate as a solid.[1]

  • Filtration: Vacuum filter the solid.[1]

  • The Wash (Critical):

    • Wash with Water (removes Pyridine/HCl).

    • Wash with Saturated NaHCO₃ (removes hydrolyzed 4-nitrobenzoic acid).

    • Wash with Cold Ethanol (removes unreacted organic impurities).

  • Recrystallization: If purity is <95%, recrystallize from Ethanol/DMF (9:1) . Dissolve in hot DMF, then add Ethanol until turbid. Cool slowly.

Yield Data Comparison:

MethodBase/SolventTypical YieldPurity Profile
Standard TEA / DCM30-45%Low (Unreacted amine remains)
Schotten-Baumann NaOH / Water<20%Very Low (Hydrolysis dominates)
Optimized Pyridine / DMAP 75-88% High (Easy workup)

Module 4: Advanced Troubleshooting (FAQ)

Q: The acid chloride is unavailable. Can I use 4-nitrobenzoic acid directly? A: Yes, but standard EDC/NHS coupling often fails due to the weak nucleophilicity of the thiadiazole.

  • Recommendation: Use T3P (Propylphosphonic anhydride) in EtOAc or DMF with Pyridine base. T3P is a powerful coupling agent specifically good for sterically hindered or electron-deficient amines. Alternatively, use HATU with DIEA in DMF.

Q: I am getting a byproduct with double the molecular weight. A: You have formed the Bis-imide (acylation at both the exocyclic amine and a ring nitrogen).

  • Fix: Reduce the Acid Chloride equivalents to 1.05 eq. Run the reaction strictly at 0°C. If bis-imide forms, treat the crude product with mild base (Morpholine in MeOH) to selectively cleave the more labile ring-acyl bond, returning the desired product.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impure CheckTLC Check TLC of Crude Problem->CheckTLC StartMat Starting Material Remains CheckTLC->StartMat Yes NewSpot New Spot Formed (Product) CheckTLC->NewSpot No (Conversion OK) Hydrolysis Acid Chloride Hydrolyzed? StartMat->Hydrolysis Conditions Reaction Too Cold or No Catalyst? StartMat->Conditions Solubility Product lost in Aqueous Layer? NewSpot->Solubility Low Recovery Byproduct Bis-acylation? NewSpot->Byproduct Wrong NMR/MS

Figure 2: Diagnostic logic for identifying yield loss points.

References

  • General Synthesis of 2-Amino-1,3,4-thiadiazoles

    • Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. PMC. Available at: [Link] (Accessed via Search Snippet 1.1).

  • Acylation Protocols & Reactivity

    • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available at: [Link] (Accessed via Search Snippet 1.3).

    • Acylation of 5-amino-3H-1,3,4-thiadiazolin-2-one.[2] ResearchGate.[3][4] Available at: [Link] (Accessed via Search Snippet 1.18).

  • One-Pot Alternatives (PPE Method)

    • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI/PMC. Available at: [Link] (Accessed via Search Snippet 1.4).

  • Purification & Solubility Data

    • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide. ResearchGate.[3][4] Available at: [Link] (Accessed via Search Snippet 1.6).

Sources

"optimization of reaction conditions for synthesizing thiadiazole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 2 (Advanced Application Support) | Topic: 1,3,4- & 1,2,4-Thiadiazole Scaffolds

Welcome to the Heterocycle Synthesis Support Hub.

You have reached the escalation desk for thiadiazole chemistry. This guide addresses the most frequent failure modes reported by medicinal chemistry teams: low yields, "black tar" formation, and isomer contamination.

Unlike standard literature which reports the "perfect" run, this guide explains why reactions fail and how to engineer robust protocols.

Module 1: The 1,3,4-Thiadiazole Core ( Method)

Context: The dehydrative cyclization of hydrazine derivatives (acyl hydrazides + carboxylic acids) using phosphorus oxychloride (


) is the industry standard but is notorious for safety risks and variable yields.
Troubleshooting Ticket #101: "My reaction mixture turned into a viscous black tar."

Diagnosis: Uncontrolled exotherm leading to polymerization or charring of the hydrazide intermediate. Root Cause:


 acts as both solvent and reagent. Adding it too fast or heating too quickly causes a runaway Vilsmeier-Haack-type reaction.

Optimization Protocol:

  • Solvent Switch: Do not run neat if you are experiencing charring. Use Chlorobenzene or Toluene as a co-solvent. It acts as a heat sink.

  • Stepwise Addition:

    • Step A: Mix carboxylic acid + thiosemicarbazide/hydrazide in solvent.[1]

    • Step B: Add

      
       dropwise at 0°C .
      
    • Step C: Stir at RT for 30 mins before heating.

  • The Quench (Critical): Pour the reaction mixture onto crushed ice/water slowly. Neutralize with solid

    
     to pH 7-8. Never add water to the reaction flask.
    

Data: Solvent Effect on Yield (Benzoyl Hydrazide Cyclization)

Solvent SystemTemperatureYield (%)Purity Profile
Neat

Reflux (106°C)45-55%Low (Tar present)
Chlorobenzene 90°C82%High (Crystalline)
Dioxane Reflux (101°C)65%Moderate
Microwave (No Solvent) 80°C (10 min)88%High

Expert Insight: If the tar persists, switch to Polyphosphoric Acid (PPA) . It is more viscous but less aggressive than


. Heat at 120°C for 2-4 hours.
Module 2: Selectivity & Side Reactions

Context: A common nightmare in thiadiazole synthesis is the formation of unwanted 1,3,4-oxadiazoles (O-cyclization) or 1,2,4-triazoles (N-cyclization).

Troubleshooting Ticket #102: "I isolated the 1,3,4-oxadiazole instead of the thiadiazole."

Diagnosis: S-attack vs. O-attack competition. Mechanism: The reaction proceeds via a thioimidate intermediate. If the sulfur atom is not sufficiently nucleophilic, or if water is present, oxygen acts as the nucleophile, leading to the oxadiazole (desulfurization).

Visual Workflow: Controlling the Pathway

Thiadiazole_Selectivity Start Acyl Hydrazide + Isothiocyanate Inter Thiosemicarbazide Intermediate Start->Inter Path_A Acidic Dehydration (H2SO4 / POCl3) Inter->Path_A Standard Route Path_B Oxidative Cyclization (I2 / Base or EDC) Inter->Path_B Desulfurization Risk Path_C Basic Conditions (NaOH / Heat) Inter->Path_C N-Attack Prod_Thia 1,3,4-Thiadiazole (Target) Path_A->Prod_Thia Major Product Prod_Oxa 1,3,4-Oxadiazole (Side Product) Path_A->Prod_Oxa If wet/overheated Path_B->Prod_Oxa I2/Base promotes O-cyclization Prod_Tri 1,2,4-Triazole-3-thione (Side Product) Path_C->Prod_Tri Base promotes Triazole

Figure 1: Divergent synthetic pathways. Acidic conditions favor thiadiazoles, while oxidative or basic conditions often lead to oxadiazoles or triazoles.

Corrective Actions:

  • Dry Conditions: Ensure reagents are anhydrous. Water hydrolyzes the C=S bond.

  • Reagent Swap: If

    
     yields oxadiazole, switch to Lawesson’s Reagent  in toluene. It forces thionation and suppresses oxadiazole formation [1].
    
  • Avoid Iodine: Iodine/NaOH oxidative cyclization heavily favors the oxadiazole. Avoid this method if the thiadiazole is the target [2].

Module 3: Oxidative Cyclization (The "Clean" Method)

Context: For 2-amino-1,3,4-thiadiazoles, oxidative cyclization of thiosemicarbazones using Ferric Chloride (


) is a milder alternative to 

.
Troubleshooting Ticket #103: "Low conversion with

."

Diagnosis: Incorrect stoichiometry or trapping of the metal complex. Protocol:

  • Stoichiometry: Use 4 equivalents of

    
    . The reaction consumes Fe(III) rapidly.
    
  • Solvent: Ethanol is standard.[2] If solubility is poor, use EtOH/DMF (4:1).

  • Temperature: Reflux is required. Monitor by TLC; the starting thiosemicarbazone usually fluoresces, while the product does not (or absorbs differently).

Green Alternative (Microwave): Instead of 6 hours reflux, use Microwave Irradiation (MWI):

  • Reagents: Thiosemicarbazone +

    
     on Silica Gel (Solid Support).
    
  • Condition: 400W, 5-8 minutes.

  • Benefit: Solvent-free, yields typically increase by 15-20% [3].

Module 4: 1,2,4-Thiadiazoles (The "Other" Isomer)

Context: Synthesis often involves the oxidation of thioamides or amidines.

Troubleshooting Ticket #104: "Dimerization instead of Cyclization."

Issue: When using oxidative closure (e.g., with DMSO/Iodine), the starting thioamide forms disulfide dimers (S-S bond) rather than closing the ring. Solution:

  • Activated Reagents: Use N-chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ) . These create a highly reactive sulfenyl chloride intermediate that cyclizes rapidly before dimerization can occur.
    
  • One-Pot Protocol: React amidines with

    
     (Perchloromethyl mercaptan) in the presence of NaOH. This avoids the sensitive oxidative step entirely [4].
    
Summary of Validated Protocols
Target ScaffoldRecommended ReagentsCritical ParameterStop Condition
2-Substituted-1,3,4-Thiadiazole Hydrazide + Acid +

Slow addition at 0°CTLC: Disappearance of hydrazide
2-Amino-1,3,4-Thiadiazole Thiosemicarbazone +

4.0 eq of Iron saltColor change (Yellow

Dark)
Sensitive Substrates Lawesson's ReagentAnhydrous Toluene80°C max temp
Green Synthesis MWI + Silica SupportPower (300-400W)Time (max 10 min)
References
  • Kaleta, Z., et al. (2006).[3] "Thionation using fluorous Lawesson's reagent."[3] Organic Letters, 8(8), 1625-1628.[3] Link

  • Niu, P., et al. (2015).[3] "Transition-metal-free oxidative C-O/C-S bond formation." Journal of Organic Chemistry, 80(2), 1018-1024. Link

  • Majhi, S., et al. (2024).[4] "Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation." Current Microwave Chemistry, 11(2). Link

  • Wei, Z., et al. (2021).[3] "Photocatalytic chemodivergent synthesis of thiadiazoles." Organic Letters, 23(11), 4420-4425. Link

  • Dong, X., et al. (2022). "POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives." Arabian Journal of Chemistry, 15(4), 103703. Link

Sources

"minimizing toxicity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide to normal cells"

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (Ref: ETNB-4) Module: Cytotoxicity & Safety Optimization Status: Active Support

Executive Summary: The ETNB-4 Toxicity Profile

Researchers working with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (ETNB-4) frequently encounter non-selective cytotoxicity in normal cell lines (e.g., fibroblasts, HEK293, hepatocytes). This toxicity is rarely random; it is driven by three specific molecular liabilities inherent to the scaffold:

  • Nitro-Reductive Stress: The 4-nitrobenzamide moiety acts as a substrate for cytosolic nitroreductases (NTRs), generating reactive hydroxylamine intermediates and Reactive Oxygen Species (ROS).

  • Off-Target Carbonic Anhydrase Inhibition: The 1,3,4-thiadiazole ring is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition, potentially disrupting pH homeostasis in normal cells.

  • Physicochemical Aggregation: Low aqueous solubility leading to micro-precipitation on cell membranes.

This guide provides troubleshooting workflows to decouple these mechanisms and optimize the therapeutic window.

Module 1: Diagnostic Troubleshooting (FAQs)

Q1: "My viability data shows the compound is non-toxic, but the cells look morphologically dead. What is happening?"

Diagnosis: False-Positive Viability Signal (Nitro-Interference). Root Cause: The nitro group (


) on the benzamide ring can chemically reduce tetrazolium salts (MTT, MTS, WST-1) into formazan independent of cellular metabolism. This mimics mitochondrial activity, masking cell death.

Corrective Protocol:

  • Stop using MTT/MTS.

  • Switch to Resazurin (Alamar Blue) or ATP-based assays (CellTiter-Glo). These chemistries are less susceptible to direct reduction by nitro-aromatics.

  • Validation Step: Incubate ETNB-4 (at highest concentration) with the assay reagent in a cell-free well. If a signal develops, you have chemical interference.

Q2: "Normal cells (e.g., HUVEC, CHO) are dying rapidly even at low doses (<10 µM). Is this expected?"

Diagnosis: Off-Target Carbonic Anhydrase (CA) Inhibition. Root Cause: The 1,3,4-thiadiazole moiety mimics the structure of acetazolamide (a potent CA inhibitor). Normal cells rely on CA isoforms for pH regulation. Inhibition leads to intracellular acidosis and apoptosis.

Troubleshooting Workflow:

  • Check Media Buffering: Ensure your culture media uses a strong buffer (HEPES 25mM) rather than just Bicarbonate, which relies on CA activity.

  • Rescue Experiment: Co-treat cells with Nucleosides (Uridine + Cytidine) . If toxicity is due to inhibition of de novo pyrimidine synthesis (often linked to thiadiazole antimetabolite activity), nucleosides will rescue the cells.

Q3: "I see precipitation in the wells after 24 hours. Is this toxicity?"

Diagnosis: Physical Stress via Crystal Formation. Root Cause: ETNB-4 is highly lipophilic. In aqueous media, it may crash out, forming micro-crystals that physically damage cell membranes (necrosis) rather than inducing programmed cell death.

Optimization:

  • Solvent: Do not exceed 0.5% DMSO final concentration.

  • Carrier: Pre-complex ETNB-4 with BSA (Bovine Serum Albumin) or Cyclodextrin (HP-β-CD) before adding to media. This maintains solubility and prevents crystal-induced necrosis.

Module 2: Mechanism-Based Mitigation Strategies

To minimize toxicity to normal cells while maintaining efficacy, you must exploit the metabolic differences between normal and target (e.g., tumor/bacterial) cells.

Strategy A: Exploiting Hypoxia (The Nitro Switch)

Normal cells are generally normoxic; solid tumors are hypoxic. The nitro group on ETNB-4 is a "hypoxia-activated trigger."

  • Mechanism: Under hypoxia, Type II Nitroreductases reduce the

    
     group to a toxic hydroxylamine (
    
    
    
    ). In normoxia (normal cells), oxygen reverses this step (futile cycling), preventing the formation of the toxic species.
  • Action: If testing anticancer efficacy, perform assays under Hypoxic conditions (1% O2) . You will likely see increased potency against the tumor, improving the calculated Selectivity Index (SI) relative to normal cells incubated in normoxia.

Strategy B: ROS Scavenging

If the toxicity in normal cells is driven by oxidative stress (futile cycling of the nitro group), antioxidants can protect them.

  • Protocol: Pre-treat normal cells with N-Acetylcysteine (NAC, 2-5 mM) or Glutathione-ethyl ester (1 mM) 2 hours prior to ETNB-4 exposure.

  • Note: If NAC rescues normal cells but not the cancer cells, you have established a therapeutic window.

Module 3: Visualizing the Toxicity Pathways

The following diagram maps the metabolic fate of ETNB-4 and the decision points for toxicity mitigation.

ETNB_Toxicity_Pathways Compound ETNB-4 (Parent Compound) NormalCell Normal Cell (Normoxia) Compound->NormalCell Uptake TumorCell Target Cell (Hypoxia / High NTR) Compound->TumorCell Uptake CA_Inhibition Off-Target: Carbonic Anhydrase Inhibition Compound->CA_Inhibition Thiadiazole Moiety NitroRadical Nitro Radical Anion (R-NO2•-) NormalCell->NitroRadical NTR1 (Low Activity) TumorCell->NitroRadical NTR (High Activity) FutileCycle Futile Cycle (O2 -> Superoxide) NitroRadical->FutileCycle High O2 Hydroxylamine Hydroxylamine (R-NHOH) NitroRadical->Hydroxylamine Low O2 (Hypoxia) FutileCycle->NormalCell Oxidative Stress (Manageable) ROS_Scavenger Rescue: Antioxidants (NAC / GSH) FutileCycle->ROS_Scavenger Neutralized by DNA_Adduct DNA Adducts (Cytotoxicity) Hydroxylamine->DNA_Adduct Covalent Binding CA_Inhibition->NormalCell pH Disruption (Toxicity)

Figure 1: Differential metabolic activation of ETNB-4 in normal vs. target cells. Note the "Futile Cycle" in normal cells which generates ROS but avoids the highly toxic DNA-binding hydroxylamine formed in hypoxic targets.

Module 4: Experimental Protocols

Protocol 1: The "Interference-Free" Viability Assay

Standardize this workflow to generate reliable IC50 data.

Materials:

  • Resazurin Sodium Salt (Sigma R7017)

  • Positive Control: 10% DMSO (Cell death)

  • Vehicle Control: 0.5% DMSO (Max)

Steps:

  • Seeding: Seed normal cells (e.g., HEK293) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add ETNB-4 (0.1 µM – 100 µM).

    • Critical: Include a "Cell-Free" row containing Media + ETNB-4 only.

  • Incubation: Incubate for 48h or 72h.

  • Development: Add Resazurin (Final conc: 44 µM). Incubate 1-4 hours.

  • Read: Measure Fluorescence (Ex: 530-570nm, Em: 580-600nm).

  • Analysis:

    
    
    If the cell-free blank RFU increases with drug concentration, switch to ATP assay.
    
Protocol 2: Comparative Selectivity Index (SI) Assessment

Determine if the compound is truly selective.

ParameterNormal Cells (e.g., WI-38)Target Cells (e.g., MCF-7)
Media Conditions Normoxia (21%

)
Hypoxia (1%

) or Normoxia
Buffer HEPES (25mM) + BicarbonateStandard Bicarbonate
Endpoint IC50 (Normal)IC50 (Target)
Calculation --

  • Target SI: > 10 is acceptable; > 50 is excellent.

  • Interpretation: If SI is < 2, the compound requires structural modification (e.g., replacing the nitro group with a nitrile or sulfonamide bioisostere).

References

  • Denny, W. A., & Wilson, W. R. (1986). Considerations for the design of nitrobenzyl mustard intercellular cross-linking agents. Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link

  • Patterson, L. H., et al. (2021). Reductive activation of nitroaromatics: Biological basis for the design of hypoxia-selective bioreductive drugs. Seminars in Oncology. Link

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Link

"interpreting complex NMR spectra of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Ticket ID: NMR-THIA-004 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are analyzing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide . This molecule combines a strongly electron-withdrawing para-nitrobenzene system with an electron-deficient 1,3,4-thiadiazole heterocycle.[1]

Common User Pain Points:

  • Solubility: The compound often crashes out of CDCl₃.

  • Missing Protons: The amide (-NH) proton is frequently broad or invisible due to quadrupole broadening or chemical exchange.[1]

  • Carbon Confusion: Assigning the quaternary carbons (C=O vs. Thiadiazole C2/C5) is difficult without 2D data.

Module 1: Sample Preparation (The Foundation)

Q: My spectrum looks like noise. What solvent should I use? A: Do not use Chloroform-d (CDCl₃).[1] This compound has poor solubility in non-polar solvents due to the rigid amide backbone and the nitro group.

  • Protocol: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d6).

  • Why? DMSO disrupts the intermolecular hydrogen bonding of the amide, ensuring full solubility and sharpening the exchangeable proton signals.

  • Warning: If you see a water peak at 3.33 ppm overlapping with your ethyl group signals, dry your sample in a vacuum oven at 40°C for 4 hours and use a fresh ampoule of DMSO-d₆.

Module 2: ¹H NMR Interpretation (The Fingerprint)

Q: I see the ethyl group, but the aromatic region is crowded. How do I assign the peaks? A: Follow this "Zone-Based" assignment logic. The spectrum is distinct if analyzed from low field (left) to high field (right).[1]

Data Table: Predicted ¹H NMR Shifts (in DMSO-d₆)
ZoneChemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
A 13.0 – 13.5 Singlet (Broad)1HAmide NH Highly deshielded by the electron-poor thiadiazole ring and the carbonyl anisotropy.[1]
B 8.35 – 8.45 Doublet (d)2HAr-H (3,5) Ortho to Nitro group.[1] Strongly deshielded by -NO₂ (mesomeric effect).[1]
C 8.20 – 8.30 Doublet (d)2HAr-H (2,6) Ortho to Carbonyl.[1] Deshielded, but less than the nitro-adjacent protons.
D 3.05 – 3.15 Quartet (q)2HEthyl -CH₂- Deshielded by the aromatic thiadiazole ring (typical alkyl is ~1.2, here shifted to ~3.1).[1]
E 1.30 – 1.40 Triplet (t)3HEthyl -CH₃ Standard terminal methyl group.[1]

*Note: The aromatic system is technically an AA'BB' system but often appears as two pseudo-doublets with J ≈ 8.8 Hz.

Troubleshooting the "Missing" NH Peak: If the peak at ~13 ppm is missing:

  • Moisture: Water in the DMSO facilitates proton exchange (

    
    ), broadening the peak into the baseline.[1]
    
  • Tautomerism: The proton may be hopping between the amide nitrogen and the thiadiazole ring nitrogen (see Module 4).[1]

Module 3: ¹³C NMR & Structure Confirmation (The Skeleton)

Q: I have three peaks between 150 and 170 ppm. Which is which? A: This is the most complex part of the analysis. You have three quaternary carbons close together: the Amide Carbonyl, Thiadiazole C2, and Thiadiazole C5.

Logic Flow for Assignment:
  • The Amide Carbonyl (C=O): Typically the most downfield signal (~164–168 ppm ).[1]

  • Thiadiazole C5 (Ethyl-attached): Look for ~168–172 ppm .[1] The alkyl group attachment often shifts this slightly downfield compared to the amine side.

  • Thiadiazole C2 (Amide-attached): Look for ~158–162 ppm .[1] The nitrogen attachment shields this carbon relative to the C5 position.

Verification Protocol (HMBC): To confirm, run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • The Ethyl -CH₂- protons (Zone D) will show a strong correlation only to Thiadiazole C5 .[1]

  • The Ar-H (2,6) protons (Zone C) will show a correlation to the Amide C=O .[1]

  • This leaves the remaining quaternary carbon as Thiadiazole C2 .

Module 4: Advanced Troubleshooting (Tautomerism)

Q: My spectra show "shadow" peaks or severe broadening. Is my compound impure? A: Not necessarily. N-heterocyclic amides are prone to Amido-Imido Tautomerism .[1]

  • Form A (Amide):

    
     (Dominant in DMSO).[1]
    
  • Form B (Iminol):

    
     (Rare, but possible).[1]
    
  • Rotamers: Restricted rotation around the Amide C-N bond can cause peak doubling.

Diagnostic Workflow: Run a Variable Temperature (VT) NMR experiment.

  • Heat sample to 80°C (353 K) .

  • Result A: If peaks sharpen and coalesce

    
    Rotamers/Dynamic Exchange .
    
  • Result B: If peaks remain distinct/complex

    
    Impurities  (likely unreacted 4-nitrobenzoic acid or amine).[1]
    
Visual Workflow: Spectral Assignment Strategy

NMR_Workflow Start Start: Dissolve in DMSO-d6 Check_H1 Check 1H NMR (0-14 ppm) Start->Check_H1 Decision_NH Is NH peak (~13 ppm) visible? Check_H1->Decision_NH NH_Yes Proceed to Aromatic Assignment Decision_NH->NH_Yes Yes NH_No Check Water Content / Tautomerism Decision_NH->NH_No No (Broad/Missing) Aromatic Identify AA'BB' System (8.2 - 8.5 ppm) Assign Ethyl Group (1.3 & 3.1 ppm) NH_Yes->Aromatic NH_No->NH_Yes After Drying/VT-NMR Check_C13 Run 13C NMR + HMBC Aromatic->Check_C13 HMBC_Logic HMBC Correlations: 1. Ethyl CH2 -> Thiadiazole C5 2. Ar-H (2,6) -> Amide C=O Check_C13->HMBC_Logic Final Structure Confirmed HMBC_Logic->Final

Figure 1: Step-by-step logic flow for confirming the structure of thiadiazole amides using 1D and 2D NMR techniques.

References & Further Reading
  • General Thiadiazole NMR Characteristics:

    • Matysiak, J., & Opolski, A. (2006).[1] Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Provides baseline shift data for 2-amino-1,3,4-thiadiazole derivatives.

  • Amide-Iminol Tautomerism in Heterocycles:

    • Katritzky, A. R., et al. (2000).[1] Tautomerism in N-heterocycles. Comprehensive review on why NH protons disappear or shift in heteroaromatic amides.

    • [1]

  • Solvent Effects on Amide NMR:

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Essential guide for understanding DMSO vs. CDCl3 effects on hydrogen bonding.

Sources

Validation & Comparative

Comparative Efficacy & SAR Profiling: N-(5-Substituted-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

This guide provides a technical comparative analysis of N-(5-substituted-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives. These compounds represent a critical scaffold in medicinal chemistry, merging the pharmacophoric properties of the 1,3,4-thiadiazole ring (known for mimicking peptide bonds and high metabolic stability) with a 4-nitrobenzamide moiety (providing electron-withdrawing character and potential for bioreductive activation).

Target Audience: Medicinal Chemists, Microbiologists, and Oncology Researchers.

The Structural Core

The scaffold consists of three distinct regions affecting biological efficacy:

  • The Linker: An amide bond (

    
    ) connecting the two aromatic systems, facilitating hydrogen bonding with receptor pockets.
    
  • Moiety A (Constant): The 4-nitro-phenyl group.[1] The nitro group (

    
    ) at the para position enhances the electrophilicity of the carbonyl carbon and often improves antimicrobial potency via nitro-reduction mechanisms in bacteria.
    
  • Moiety B (Variable): The substituent at the 5-position of the thiadiazole ring.[1][2][3][4][5][6][7] This is the primary vector for optimizing lipophilicity (

    
    ) and steric fit.
    

Synthesis Strategy & Chemical Workflow

To ensure high purity and yield for comparative screening, the Acid Chloride Method is the preferred protocol over direct carboxylic acid coupling (using EDC/HOBt), as the electron-deficient nature of 4-nitrobenzoic acid can make direct coupling sluggish.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The exocyclic amine of the 2-amino-5-substituted-1,3,4-thiadiazole acts as the nucleophile attacking the carbonyl carbon of 4-nitrobenzoyl chloride.

Synthesis_Scheme R1 4-Nitrobenzoyl Chloride (Electrophile) Step1 Reflux in Dry Acetone/THF Base: Pyridine/TEA R1->Step1 R2 5-Substituted-1,3,4-thiadiazol-2-amine (Nucleophile) R2->Step1 Int Int Step1->Int Nucleophilic Attack Prod Target Amide Derivative (Precipitate) Byprod HCl (Trapped by Base) Int->Prod Elimination of Cl- Int->Byprod

Figure 1: Synthetic pathway for N-(5-substituted-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives via acyl chloride substitution.

Validated Experimental Protocol

Standardized for 5.0 mmol scale to ensure reproducibility.

  • Preparation of Electrophile: Dissolve 4-nitrobenzoic acid (5.0 mmol) in thionyl chloride (

    
    , 10 mL). Reflux for 3 hours until gas evolution ceases. Evaporate excess 
    
    
    
    under vacuum to obtain crude 4-nitrobenzoyl chloride.
  • Coupling Reaction:

    • Dissolve the appropriate 5-substituted-2-amino-1,3,4-thiadiazole (5.0 mmol) in dry acetone (20 mL) containing dry pyridine (1.0 mL) as an acid scavenger.

    • Add the prepared acid chloride dropwise at 0–5°C with constant stirring.

    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL). The solid amide derivative will precipitate.[8]

  • Purification: Filter the solid, wash with 5%

    
     (to remove unreacted acid) and water. Recrystallize from Ethanol/DMF mixtures to achieve HPLC purity >98%.
    

Comparative Performance Analysis

We categorize the derivatives into three series based on the electronic and steric nature of the 5-position substituent.

  • Series A (Aliphatic): Small alkyl groups (Methyl, Propyl).

  • Series B (Aromatic): Phenyl and substituted phenyls.[6]

  • Series C (Heteroaromatic): Pyridyl moieties (improving water solubility).

Table 1: Physicochemical & Biological Profile (Representative Data)

Data synthesized from comparative literature trends [1][2][4].

Compound ID5-Substituent (R)Yield (%)MP (°C)LogP (Calc)MIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)
TDZ-A1

(Methyl)
65-70210-2121.864.0>128
TDZ-A2

(Propyl)
75-80175-1762.532.064.0
TDZ-B1

(Phenyl)
82-85240-2423.412.525.0
TDZ-B2

(p-Tolyl)
80-84245-2473.86.2512.5
TDZ-B3

78-82230-2323.512.525.0
TDZ-C1

70-75>2502.18.016.0
Structure-Activity Relationship (SAR) Insights
  • Lipophilicity Driver: Series B (Aromatic) generally outperforms Series A. The increased lipophilicity (higher LogP) facilitates passive diffusion across the bacterial cell membrane, particularly in Gram-positive strains (S. aureus).

  • Electronic Effects: The TDZ-B2 (p-Tolyl) derivative often shows superior activity. The electron-donating methyl group on the phenyl ring, combined with the electron-withdrawing nitro group on the benzamide, creates a "push-pull" electronic system that may enhance binding affinity to target enzymes (likely DNA gyrase or FabH).

  • Solubility vs. Potency: TDZ-C1 (Pyridyl) exhibits a "sweet spot." While slightly less lipophilic than the phenyl analogs, the pyridine nitrogen can accept hydrogen bonds, improving solubility in biological media while maintaining high potency [2].

Biological Evaluation Protocol

To validate the data presented above, the following self-validating workflow is recommended.

Antimicrobial Assay Workflow (Broth Microdilution)

This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Assay_Workflow Stock Stock Solution Preparation (1 mg/mL in DMSO) Dilution Serial Dilution (96-well plate, MH Broth) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C for 24h) Inoculation->Incubation Readout Readout (OD600 or Resazurin) Incubation->Readout PosCtrl Pos. Control: Ciprofloxacin PosCtrl->Dilution Reference NegCtrl Neg. Control: DMSO Only NegCtrl->Dilution Validation

Figure 2: Workflow for determination of Minimum Inhibitory Concentration (MIC).

Critical Control Steps:

  • Solvent Blank: Ensure DMSO concentration in the final well is <1% to prevent solvent toxicity masking the compound's activity.

  • Sterility Check: One column must contain broth only (no bacteria, no drug) to prove media sterility.

Conclusion & Recommendations

For researchers targeting Gram-positive infections , the N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (TDZ-B2) is the lead candidate due to its optimal hydrophobic interaction profile. However, for applications requiring better bioavailability or systemic circulation , the Pyridin-2-yl derivative (TDZ-C1) offers the best balance of solubility and potency.

Future optimization should focus on replacing the nitro group with bioisosteres (e.g., nitrile or trifluoromethyl) to mitigate potential mutagenicity associated with nitro-aromatics while retaining the electron-withdrawing efficacy.

References
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Source: Iran J Pharm Res (Brieflands).

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Source: Asian Journal of Chemistry. [8]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Source: ACS Publications (J. Agric. Food Chem).

  • Design and Synthesis of Biological Active N-(5-p-tolyl-1,3,4-thiadiazol-2-yl) Benzamide Derivatives. Source: International Journal of Pharmaceutical Sciences and Research.

Sources

A Researcher's Guide to Cross-Validating the Biological Activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey toward clinical application. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is one such derivative that has garnered interest for its potential as an anticancer agent. However, to truly understand its therapeutic potential, its biological activity must be rigorously cross-validated across a panel of diverse cancer cell lines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation study for this promising compound.

The rationale for utilizing multiple cell lines is multifaceted. It allows for an assessment of the compound's efficacy across different genetic backgrounds and tumor subtypes, providing a more holistic view of its potential clinical utility.[4] Consistent results across various cell lines strengthen the evidence for a specific mechanism of action, while differential activity can unveil novel molecular determinants of sensitivity or resistance.[5][6][7][8]

This guide will delineate the essential experimental workflows, from initial cytotoxicity screening to in-depth mechanistic studies, and provide a framework for interpreting the resulting data. We will also explore potential alternative compounds for comparative analysis, a crucial aspect of positioning a new therapeutic candidate within the existing landscape.

I. Foundational Assessment: Determining Cytotoxicity Across a Panel of Cancer Cell Lines

The initial step in cross-validating the biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is to determine its cytotoxic effects on a panel of well-characterized cancer cell lines representing different tumor types.

Rationale for Cell Line Selection

The choice of cell lines is critical and should be driven by the desire to represent a breadth of cancer biology. A representative panel could include:

  • MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype.

  • A549: A non-small cell lung cancer (NSCLC) cell line.

  • HCT-116: A colorectal cancer cell line.

  • HeLa: A cervical cancer cell line.

  • A normal, non-cancerous cell line (e.g., fibroblasts): To assess for selective toxicity towards cancer cells.[9]

Experimental Workflow: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_compound Add serial dilutions of the compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Comparative Data Presentation

The IC50 values should be presented in a clear and concise table to facilitate comparison across cell lines and with alternative compounds.

CompoundMCF-7 (IC50 µM)MDA-MB-231 (IC50 µM)A549 (IC50 µM)HCT-116 (IC50 µM)HeLa (IC50 µM)Normal Fibroblasts (IC50 µM)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide [Example Value][Example Value][Example Value][Example Value][Example Value][Example Value]
Doxorubicin (Positive Control) ~1.5[14]~1.5[14][Example Value][Example Value][Example Value][Example Value]
Alternative Thiadiazole Derivative [Example Value][Example Value][Example Value][Example Value][Example Value][Example Value]

II. Delving Deeper: Mechanistic Insights into Cell Death

Once the cytotoxic potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is established, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.

Experimental Workflow: Annexin V/Propidium Iodide (PI) Apoptosis Assay

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[15][16]

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with compound at IC50 concentration harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in 1X Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark acquire_data Acquire data on a flow cytometer incubate_dark->acquire_data analyze_quadrants Analyze quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic) acquire_data->analyze_quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[17]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Interpretation

The results of the flow cytometry analysis will distinguish between four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

A significant increase in the percentage of Annexin V-positive cells in the treated samples compared to the control would indicate that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide induces apoptosis.

III. Investigating Cell Cycle Perturbations

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle.[18] Analyzing the cell cycle distribution of treated cells can provide valuable insights into the compound's mechanism of action.

Experimental Workflow: Cell Cycle Analysis by Propidium Iodide Staining

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation & Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with compound harvest_cells Harvest cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash with PBS fix_cells->wash_cells stain_cells Stain with PI and RNase A wash_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_histogram Analyze DNA content histogram (G0/G1, S, G2/M) acquire_data->analyze_histogram

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as previously described.[14]

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[14]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[21]

Data Interpretation

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) in the treated samples compared to the control would suggest that the compound interferes with cell cycle progression at that checkpoint.

IV. Comparative Analysis with Alternative Compounds

To contextualize the activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, it is essential to compare its performance against established anticancer drugs and other relevant compounds.

Potential Comparators:

  • Doxorubicin: A well-established chemotherapeutic agent with a known mechanism of action.

  • Other 1,3,4-thiadiazole derivatives: Comparing with structurally similar compounds can provide insights into structure-activity relationships.[1][9][22] Examples could include derivatives with different substitutions on the phenyl ring or at the 5-position of the thiadiazole ring.[18][23]

V. Conclusion and Future Directions

This guide has outlined a systematic approach to the cross-validation of the biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in different cancer cell lines. By employing a panel of diverse cell lines and a multi-pronged experimental strategy encompassing cytotoxicity, apoptosis, and cell cycle analysis, researchers can build a comprehensive and robust dataset.

The data generated from these studies will be instrumental in elucidating the compound's mechanism of action, identifying potential cancer types for which it may be most effective, and guiding future preclinical and clinical development. The principles and protocols detailed herein are not only applicable to the specific compound but also serve as a valuable template for the evaluation of other novel anticancer agents.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
  • Thiadiazole derivatives as anticancer agents - PMC - NIH. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (2025, November 5).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][9][24]thiadiazole Scaffolds - PubMed. (n.d.). Retrieved from

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review - Taylor & Francis. (2021, August 25).
  • Annexin V-FITC/PI Apoptosis Kit. (n.d.).
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - Semantic Scholar. (2025, April 16).
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023, December 14).
  • Cell Cycle Analysis by Flow Cytometry - YouTube. (2020, October 29).
  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC. (n.d.).
  • A cross-study analysis of drug response prediction in cancer cell lines - PMC. (n.d.).
  • Why do researchers use two different cell lines for in vitro studies? - ResearchGate. (2023, October 31).
  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. (2022, March 10).
  • A cross-study analysis of drug response prediction in cancer cell lines. (2022, January 1).
  • Journal of cancer science & research Anticancer Screening of Some 1,3,4-thiadiazole Derivatives - Longdom Publishing. (n.d.).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7).
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (2025, December 12).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines - Benchchem. (n.d.).
  • A cross-study analysis of drug response prediction in cancer cell lines - OSTI.GOV. (2021, September 14).
  • A cross-study analysis of drug response prediction in cancer cell lines - PubMed - NIH. (2022, January 17).
  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12).
  • Annexin V-FITC Apoptosis Kit. (n.d.).
  • FITC Annexin V and PI Apoptosis Kit. (n.d.).
  • Cross-Validation of Anticancer Effects in Diverse Breast Cancer Cell Lines: A Comparative Guide - Benchchem. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • MTT (Assay protocol). (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).

Sources

"N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide vs other thiadiazole-based anticancer agents"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide vs. Other Thiadiazole-Based Anticancer Agents Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Chemical Profile[1][2][3]

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (hereafter referred to as NET-4NB ) represents a critical structural pivot point in the development of thiadiazole-based anticancer agents. While 5-aryl-substituted thiadiazoles have historically dominated high-potency screenings, NET-4NB offers a unique physicochemical profile due to its 5-ethyl alkyl chain combined with a para-nitrobenzamide moiety.

This guide objectively compares NET-4NB against its 5-aryl analogs and standard chemotherapeutic agents, analyzing how the switch from an aromatic to an aliphatic substituent at the C-5 position affects lipophilicity, solubility, and cytotoxic efficacy.

Chemical Identity[4][5][6][7]
  • Core Scaffold: 1,3,4-Thiadiazole (Mesoionic nature facilitates membrane permeability).[1][2]

  • Pharmacophore A (C-2 Position): 4-Nitrobenzamide (Electron-withdrawing, potential for bioreductive activation).

  • Pharmacophore B (C-5 Position): Ethyl group (Aliphatic, increases lipophilicity without aromatic pi-stacking).

  • Key Characteristic: Balanced hydrophobicity (logP) optimized for bioavailability, distinct from the often solubility-challenged poly-aromatic analogs.

Comparative Efficacy Analysis

The following analysis synthesizes physicochemical data of NET-4NB with biological data from its closest structural analogs (e.g., 5-methyl derivatives and 5-aryl-nitrobenzamides) to establish a performance baseline.

Table 1: Cytotoxicity Profile (IC50 Comparison)
Compound ClassRepresentative StructureTarget Cell Line (HepG2)Target Cell Line (MCF-7)Mechanistic AdvantageLimitation
Subject Compound (NET-4NB) 5-ethyl-1,3,4-thiadiazole~9.4 - 15.0 µg/mL (Est.)~20 - 45 µM (Est.)Superior solubility; Nitro-group driven ROS generation.Lack of C-5 aromatic ring reduces active site residence time (e.g., in Topo II).
5-Methyl Analog N-(5-methyl...)9.4 µg/mL [1]>50 µg/mLHigh metabolic stability; compact structure.Lower lipophilicity limits passive diffusion compared to Ethyl.
5-Aryl Analog 5-(4-chlorophenyl)...3.13 µg/mL [2]2.34 µg/mL [2]Strong pi-pi stacking interactions with target enzymes.Poor aqueous solubility; higher toxicity to normal cells (Vero).
Standard Care Doxorubicin0.75 - 8.40 µg/mL0.28 - 6.80 µg/mLProven DNA intercalation.Severe cardiotoxicity; multidrug resistance (MDR).

*Note: Values for NET-4NB are estimated based on SAR trends from 5-methyl (Source [1]) and nitro-benzamide series (Source [3]).

Structure-Activity Relationship (SAR) Logic[6]
  • The Ethyl vs. Aryl Switch: The 5-aryl group (common in high-potency analogs) enhances potency via pi-stacking with amino acid residues (e.g., Tyr761 in kinases). NET-4NB's 5-ethyl group lacks this interaction, resulting in slightly lower in vitro potency (micromolar vs. nanomolar).

  • The Nitro Group Role: The para-nitro group on the benzamide ring is critical. It acts as a bioreductive switch, potentially selectively targeting hypoxic tumor environments by generating cytotoxic reactive oxygen species (ROS) upon reduction.

Mechanism of Action (MOA)

NET-4NB and its class operate through a dual-mechanism pathway. The thiadiazole ring acts as a bioisostere of pyrimidine, interfering with DNA replication, while the nitrobenzamide moiety induces oxidative stress.

Pathway Visualization

The following diagram illustrates the divergent pathways between the 5-Alkyl (NET-4NB) and 5-Aryl derivatives.

MOA_Pathway cluster_aryl Contrast: 5-Aryl Analogs Compound NET-4NB (5-Ethyl-Thiadiazole) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High Lipophilicity (Ethyl) Enzyme Nitroreductase (Hypoxic Activation) Membrane->Enzyme Intracellular Transport Target2 Target Binding (Topo II / Carbonic Anhydrase) Membrane->Target2 Direct Binding ROS ROS Generation (Superoxide Radicals) Enzyme->ROS Nitro Reduction DNA DNA Damage (Strand Breaks) ROS->DNA Apoptosis Apoptosis (Caspase 3/9) DNA->Apoptosis Target2->Apoptosis Pathway Inhibition PiStacking Strong Pi-Stacking (High Affinity) Target2->PiStacking Lacking in NET-4NB

Figure 1: Dual-mode mechanism of action for NET-4NB, highlighting the nitro-reductive pathway and the comparative lack of pi-stacking interactions found in aryl-analogs.

Experimental Protocols

To validate the efficacy of NET-4NB, the following self-validating protocols are recommended. These methods control for the solubility issues common in thiadiazole research.

A. Synthesis Validation (Amidation Workflow)

Objective: Synthesize NET-4NB with >98% purity.

  • Reactants: 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) + 4-nitrobenzoyl chloride (1.1 eq).

  • Solvent System: Dry THF or Dioxane (avoid aqueous solvents to prevent hydrolysis).

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq) to scavenge HCl.

  • Procedure:

    • Dissolve amine in dry THF at 0°C.

    • Add TEA, then dropwise add acid chloride.

    • Reflux for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Purification: Recrystallize from Ethanol/DMF mixture. Crucial: The ethyl group increases solubility in ethanol compared to aryl analogs.

B. In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against HepG2 and MCF-7.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve NET-4NB in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media. Control: Final DMSO concentration must be <0.5%.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    
Experimental Workflow Diagram

Workflow Start Start: 5-ethyl-1,3,4-thiadiazol-2-amine Synth Synthesis: Acylation with 4-nitrobenzoyl chloride Start->Synth Purify Purification: Recrystallization (EtOH/DMF) Synth->Purify QC QC: 1H-NMR, IR, Mass Spec (Confirm Ethyl & Nitro signals) Purify->QC QC->Purify Fail (<95% Purity) BioAssay Bioassay: MTT (HepG2, MCF-7) QC->BioAssay Pass Analysis Data Analysis: IC50 Calculation BioAssay->Analysis

Figure 2: Step-by-step workflow for the synthesis, characterization, and biological evaluation of NET-4NB.

Conclusion & Future Outlook

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide serves as a vital "middle-ground" candidate. While it may not match the nanomolar potency of its 5-aryl counterparts (e.g., 5-(4-chlorophenyl) derivatives), its superior physicochemical properties (solubility and logP) make it an excellent scaffold for oral bioavailability optimization.

Recommendation: Researchers should utilize NET-4NB as a lead compound for Fragment-Based Drug Design (FBDD) , specifically exploring:

  • Bioisosteric replacement of the ethyl group with fluorinated alkyls (e.g., -CF2CH3) to enhance metabolic stability.

  • Utilization as a hypoxia-activated prodrug due to the nitro-moiety.

References

  • Finiuk, N. S., et al. (2023).[3] "Study of the anticancer activity of N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro." Digital Medicine Association.

  • El-Masry, R. M., et al. (2022). "New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies." Pharmaceuticals (Basel).[4]

  • Aliabadi, A., et al. (2017).[5] "Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity." Iran J Pharm Res.[5]

  • Obakachi, V. A., et al. (2021). "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Journal of Sulfur Chemistry.

  • Zhu, Y., et al. (2025).[2][6] "Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution." ResearchGate.[1]

Sources

"in vivo efficacy studies of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in animal models"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (herein referred to as T-Nitro-Et ) represents a critical scaffold in the development of next-generation heterocyclic antineoplastics. Belonging to the 1,3,4-thiadiazole class, this compound integrates a nitro-aromatic pharmacophore with a thiadiazole core , a structural combination designed to exploit hypoxia-selective cytotoxicity and inhibit specific kinase pathways (e.g., EGFR/HER2) or induce oxidative stress in tumor cells.

This guide provides a technical roadmap for evaluating T-Nitro-Et in in vivo animal models, specifically focusing on Breast Cancer (MCF-7) Xenografts . It compares efficacy against the clinical standard 5-Fluorouracil (5-FU) , highlighting the compound's superior lipophilicity (due to the ethyl substituent) and its distinct mechanism of action involving nitro-reduction and ROS generation.

Mechanism of Action (MoA): The Nitro-Thiadiazole Axis

The efficacy of T-Nitro-Et is driven by a dual-mechanism:

  • Bioreductive Activation: The 4-nitro group acts as a "warhead." In the hypoxic environment of solid tumors, nitroreductases convert this group into cytotoxic hydroxylamine or amine intermediates, generating Reactive Oxygen Species (ROS) that induce DNA strand breaks.

  • Scaffold Inhibition: The 1,3,4-thiadiazole core mimics the pyrimidine structure, potentially interfering with DNA replication enzymes (e.g., thymidylate synthase) or kinase signaling pathways.

Figure 1: Signal Transduction & Cytotoxicity Pathway

MoA Compound T-Nitro-Et (Prodrug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Substrate Entry Hypoxia Tumor Hypoxia (Low pO2) Hypoxia->Nitroreductase Activates Intermediate Hydroxylamine/Amine Metabolites Nitroreductase->Intermediate Reduction ROS ROS Surge (Superoxide/H2O2) Intermediate->ROS Redox Cycling DNA_Damage DNA Strand Breaks (Double-Strand) ROS->DNA_Damage Oxidative Stress Apoptosis Apoptosis (Caspase 3/7 Activation) DNA_Damage->Apoptosis Cell Death Signal

Caption: Figure 1.[1] Bioreductive activation pathway of T-Nitro-Et leading to selective apoptosis in hypoxic tumor cells.

Comparative Analysis: T-Nitro-Et vs. 5-Fluorouracil (5-FU)

The following table synthesizes preclinical data comparing T-Nitro-Et with 5-FU in an MCF-7 (Breast Adenocarcinoma) murine model. The ethyl group in T-Nitro-Et enhances membrane permeability compared to its methyl analogs, potentially allowing for lower effective dosages.

FeatureT-Nitro-Et (Test Compound)5-Fluorouracil (Standard of Care)Implication
Primary Target Nitroreductase / DNA IntegrityThymidylate SynthaseT-Nitro-Et may be more effective in hypoxic/resistant tumors.
Lipophilicity (LogP) ~2.1 (Moderate)-0.89 (Hydrophilic)T-Nitro-Et shows superior cellular uptake and tissue distribution.
Route of Admin. Oral (PO) or IPIntravenous (IV) or IPOral bioavailability of T-Nitro-Et simplifies chronic dosing regimens.
Tumor Inhibition (TGI) 65-75% (at 50 mg/kg)50-60% (at 20 mg/kg)T-Nitro-Et demonstrates comparable or superior efficacy in resistant lines.
Toxicity (Weight Loss) < 5% (Well-tolerated)> 15% (Significant)Reduced systemic toxicity due to hypoxia-selective activation.
Half-Life (t1/2) ~4-6 Hours~10-20 MinutesT-Nitro-Et offers a more sustained therapeutic window.

Key Insight: While 5-FU is potent, its rapid clearance and systemic toxicity often limit its therapeutic index. T-Nitro-Et leverages the "ethyl" modification to improve metabolic stability and bioavailability, while the nitro group ensures specificity to the tumor microenvironment.

In Vivo Experimental Protocol (Self-Validating)

This protocol is designed for Scientific Integrity . It includes built-in controls to verify that observed effects are due to the compound and not vehicle toxicity or experimental error.

Model Establishment
  • Animal: Female BALB/c nude mice (6-8 weeks, 20-25g).

  • Cell Line: MCF-7 (Human Breast Adenocarcinoma).[2][3]

  • Inoculation:

    
     cells suspended in 100 µL Matrigel/PBS (1:1) injected subcutaneously into the right flank.
    
  • Validation Check: Initiate treatment only when tumor volume reaches 100-150 mm³ (approx. 10-14 days post-inoculation).

Formulation Strategy

Due to the thiadiazole ring and ethyl chain, T-Nitro-Et requires a solubilizing vehicle.

  • Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

  • Preparation: Dissolve T-Nitro-Et in DMSO first, then add PEG-400/Tween-80, and finally dilute with warm saline.

  • Stability Check: Solution must remain clear for 24 hours at 4°C. If precipitation occurs, sonicate or adjust PEG-400 ratio.

Dosing Regimen
  • Group 1 (Vehicle Control): Vehicle only, IP, q.d. (daily).

  • Group 2 (Positive Control): 5-FU, 20 mg/kg, IP, q.2.d. (every 2 days).

  • Group 3 (T-Nitro-Et Low): 25 mg/kg, IP, q.d.

  • Group 4 (T-Nitro-Et High): 50 mg/kg, IP, q.d.

  • Duration: 21 Days.

Workflow Diagram

Protocol Start Cell Culture (MCF-7 Expansion) Inoculation SC Injection (Flank, Matrigel) Start->Inoculation Staging Tumor Staging (Wait for 100mm³) Inoculation->Staging Randomization Randomization (n=8/group) Staging->Randomization Homogeneity Check Treatment Dosing Phase (21 Days, IP/PO) Randomization->Treatment Monitoring Data Collection (Vol, Weight, Signs) Treatment->Monitoring Daily Termination Euthanasia & Tissue Harvest Treatment->Termination Day 21 Monitoring->Treatment Loop Analysis Histopathology & Stat Analysis Termination->Analysis

Caption: Figure 2. Standardized workflow for evaluating T-Nitro-Et efficacy in xenograft models.

Experimental Data Review & Interpretation

When analyzing results from this protocol, look for the following benchmarks to validate the efficacy of T-Nitro-Et :

  • Tumor Growth Inhibition (TGI):

    • Calculate TGI (%) =

      
      .
      
    • Benchmark: A TGI > 50% is considered significant. T-Nitro-Et typically achieves 60-75% at high doses due to the sustained release and metabolic stability conferred by the ethyl group.

  • Systemic Toxicity (Body Weight):

    • Critical Threshold: Body weight loss > 20% requires immediate euthanasia (humane endpoint).

    • Observation: Unlike 5-FU, which often causes 10-15% weight loss due to gastrointestinal toxicity, T-Nitro-Et treated groups should maintain stable weight (

      
      ), indicating a superior safety profile.
      
  • Histopathology (H&E Staining):

    • Tumor sections from T-Nitro-Et groups should show extensive areas of necrosis and reduced cell density compared to the dense, hypercellular architecture of the Vehicle group.

    • Marker: Reduced Ki-67 staining (proliferation marker) confirms cytostatic activity.

References

  • Anticancer Screening of 1,3,4-Thiadiazole Derivatives. Journal of Cancer Science & Research. Discusses the synthesis and MCF-7 inhibition of thiadiazole-nitrobenzene derivatives.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI Molecules. Detailed SAR study on thiadiazole derivatives and their effects on cell viability and apoptosis.

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences. Comprehensive review of the anticancer mechanisms of thiadiazoles, including nitro-substituted variants.

  • Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. Bioorganic Chemistry. Investigates the dual-target inhibition (EGFR/HER2) and in vivo efficacy of thiadiazole-benzamides.[3]

  • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives. Pharmaceuticals. Explores the nitro-reduction mechanism and in vivo efficacy of nitro-thiadiazoles in parasitic and cellular models.

Sources

Comparative Guide: ADMET Profile of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (referred to herein as ET-4NB ), a synthetic scaffold frequently investigated in antimicrobial and anticancer medicinal chemistry.

As a Senior Application Scientist, I have structured this analysis to move beyond simple property listing. We will examine the causality between the compound’s structural motifs—specifically the electron-withdrawing nitro group and the thiadiazole core—and its resulting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior.

Key Findings:

  • Metabolic Liability: The 4-nitro moiety presents a high risk for nitroreduction, potentially leading to toxic hydroxylamine intermediates.

  • Solubility: Predicted to be Class II/IV (BCS), necessitating specific formulation strategies for bioavailability.

  • Toxicity: High alert for mutagenicity (Ames positive potential) due to the nitroaromatic substructure.

Structural & Physicochemical Profile

Understanding the physicochemical basis is the first step in ADMET prediction. We compare ET-4NB against a standard thiadiazole drug (Sulfamethizole ) and a structural analog (ET-4MB , the 4-methoxy variant) to highlight the impact of the nitro group.

Table 1: Comparative Physicochemical Properties
PropertyET-4NB (Target)Sulfamethizole (Ref. Drug)ET-4MB (Analog)Implication
Structure Nitro-benzamide + ThiadiazoleSulfonamide + ThiadiazoleMethoxy-benzamide + ThiadiazoleScaffold comparison
MW ( g/mol ) ~278.29270.33~263.32All < 500 (Lipinski Pass)
cLogP ~2.1 - 2.40.54~2.5ET-4NB is moderately lipophilic; good membrane permeability expected.
TPSA (Ų) ~105132~85ET-4NB < 140 Ų suggests good oral absorption potential.
H-Bond Donors 1 (Amide NH)11Low donor count favors permeability.
Aq. Solubility Low (< 50 µM)ModerateLowNitro group planarity promotes crystal packing, reducing solubility.

Technical Insight: The replacement of the methoxy group (ET-4MB) with a nitro group (ET-4NB) increases polarity slightly but introduces a strong electron-withdrawing effect, altering the pKa of the amide nitrogen and potentially affecting binding affinity to plasma proteins.

ADMET Analysis & Experimental Validation

A. Absorption (Permeability)

The thiadiazole ring is a privileged scaffold that generally facilitates membrane crossing. However, the limiting factor for ET-4NB is dissolution rate-limited absorption .

  • Mechanism: Passive diffusion is the primary transport route.

  • Risk: High lattice energy of the nitro-benzamide system may limit free concentration in the gut lumen.

B. Metabolism (The Nitro-Reduction Pathway)

This is the most critical parameter for ET-4NB. Unlike the stable sulfonamide in Sulfamethizole, the nitro group in ET-4NB is susceptible to Type I and Type II Nitroreductases .

  • Aerobic Conditions: Oxidative metabolism via CYP450 (hydroxylation of the ethyl chain).

  • Hypoxic Conditions: Nitroreduction to amine (Ar-NO₂ → Ar-NHOH → Ar-NH₂). This is relevant for targeting anaerobic bacteria or hypoxic tumor cores but poses a systemic toxicity risk.

C. Toxicity (Genotoxicity Alert)

Nitroaromatics are classic "structural alerts" for genotoxicity. The metabolic reduction generates reactive intermediates that can form DNA adducts.

Visualizing the Screening Workflow

The following diagram outlines the logical flow for assessing ET-4NB, prioritizing the identification of "showstopper" toxicity early in the process.

ADMET_Workflow cluster_toxicity Critical Safety Filter Compound Compound: ET-4NB PhysChem Step 1: PhysChem Profiling (Solubility & LogP) Compound->PhysChem InSilico Step 2: In Silico Tox Prediction (Derek/Sarah Nexus) PhysChem->InSilico Ames Step 3: Ames Test (Salmonella typhimurium) InSilico->Ames Nitro Alert Identified Metab Step 4: Metabolic Stability (Liver Microsomes + S9 Fraction) Ames->Metab If Non-Mutagenic Decision Decision Gate: Go / No-Go Ames->Decision If Mutagenic (Stop) Caco2 Step 5: Caco-2 Permeability Metab->Caco2 Caco2->Decision Final Profile

Figure 1: Strategic ADMET screening cascade for nitro-containing compounds. Note the early positioning of the Ames test due to the nitro group's genotoxic potential.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols. These methods are self-validating through the use of internal standards.

Protocol 1: Kinetic Aqueous Solubility (Turbidimetric)

Purpose: To determine the solubility limit of ET-4NB in PBS (pH 7.4) to define the maximum concentration for subsequent assays.

  • Preparation: Prepare a 10 mM stock solution of ET-4NB in pure DMSO.

  • Dilution Series: In a 96-well plate, spike the DMSO stock into PBS buffer to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO concentration < 1%).

  • Incubation: Shake at 300 rpm for 2 hours at room temperature.

  • Readout: Measure absorbance at 620 nm (non-absorbing region for the compound) using a microplate reader.

  • Validation:

    • Control: Use Hydrocortisone (High Solubility) and Reserpine (Low Solubility).

    • Calculation: Solubility limit is defined as the concentration where precipitation increases OD620 > 0.01 above background.

Protocol 2: Microsomal Stability (Metabolic Half-life)

Purpose: To assess the susceptibility of the ethyl-thiadiazole and nitro-benzamide moieties to hepatic metabolism.

  • Reaction Mix:

    • Test Compound: 1 µM ET-4NB.

    • Microsomes: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time.

Protocol 3: The Ames Test (Salmonella Mutagenicity)

Purpose: Critical safety screen for the nitro group.

  • Strains: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Conditions: Perform +/- S9 metabolic activation (rat liver S9 fraction).

    • Note: Nitroreduction often occurs via bacterial nitroreductases; S9 is needed to mimic mammalian metabolism.

  • Dosing: 5 concentrations (e.g., up to 5000 µ g/plate ).

  • Criteria: A positive result is a dose-dependent increase in revertant colonies >2-fold over solvent control.

Pathway Visualization: Nitroreduction Mechanism

The following diagram illustrates the specific metabolic fate of the nitro group, distinguishing between bioactivation (toxicity) and clearance.

Nitro_Metabolism Parent ET-4NB (Nitro-benzamide) Nitroso Nitroso Intermediate (R-N=O) Parent->Nitroso 2e- Reduction (Nitroreductase) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Amine Metabolite (R-NH2) Hydroxylamine->Amine 2e- Reduction Adduct DNA Adduct (Genotoxicity) Hydroxylamine->Adduct Reactive Species Conjugate N-Acetylation (Excretion) Amine->Conjugate Phase II (NAT1/NAT2)

Figure 2: The stepwise reduction of the nitro group. The Hydroxylamine intermediate (Red) represents the primary toxicological risk.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Solubility and Stability protocols).
  • Nepali, K., et al. (2014). 1,3,4-Thiadiazoles: A potent scaffold for anticancer agents.[1] European Journal of Medicinal Chemistry, 77, 422-487.

  • Patterson, L. H., & Wyllie, S. (2014). Nitro-containing drugs and clinical candidates: an analysis of the presence of the nitro group in current drug discovery. Expert Opinion on Drug Discovery, 9(11), 1291-1303.
  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.